AB8939
Description
Properties
CAS No. |
1974336-09-8 |
|---|---|
Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[2-[5-(ethoxymethyl)-2-methylanilino]-1,3-oxazol-5-yl]phenyl]imidazolidin-2-one |
InChI |
InChI=1S/C22H24N4O3/c1-3-28-14-16-5-4-15(2)19(12-16)25-21-24-13-20(29-21)17-6-8-18(9-7-17)26-11-10-23-22(26)27/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
ZBAFYGYLXHEICJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AB8939 in Acute Myeloid Leukemia (AML): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by rapid proliferation of myeloid blasts and a high rate of relapse, often driven by chemotherapy resistance. AB8939 is a novel investigational agent with a dual mechanism of action that targets both the bulk tumor cells and the leukemia stem cells (LSCs) implicated in treatment failure. This technical guide provides an in-depth overview of the preclinical and early clinical data supporting the mechanism of action of this compound in AML cells, intended for professionals in the field of oncology research and drug development.
Core Mechanism of Action
This compound exerts its anti-leukemic effects through a dual mechanism of action: microtubule destabilization and inhibition of aldehyde dehydrogenase (ALDH).[1][2][3][4][5] This combination allows this compound to target both proliferating cancer cells and the more quiescent, chemoresistant leukemia stem cell population.[1][2][5]
Microtubule Destabilization
This compound is a potent microtubule-destabilizing agent.[4][6][7] It binds to tubulin, preventing the polymerization of microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][8] The disruption of microtubule dynamics by this compound leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in AML cells.[9]
A key feature of this compound is its ability to overcome common mechanisms of multidrug resistance that plague conventional microtubule-targeting agents like vinca (B1221190) alkaloids and taxanes.[6][7][10] Preclinical studies have shown that this compound is not a substrate for P-glycoprotein (Pgp), a major efflux pump that actively removes cytotoxic drugs from cancer cells.[4] Furthermore, this compound is not inactivated by the enzyme myeloperoxidase (MPO), which can be highly expressed in AML blasts and can degrade certain chemotherapeutic agents.[4]
Aldehyde Dehydrogenase (ALDH) Inhibition
In addition to its effects on microtubules, this compound also functions as an inhibitor of aldehyde dehydrogenase (ALDH), particularly ALDH1 and ALDH2.[1][4] ALDH enzymes are highly expressed in leukemia stem cells and are associated with chemotherapy resistance and poor prognosis in AML.[1] By inhibiting ALDH, this compound is thought to specifically target the LSC population, potentially reducing the likelihood of relapse.[5] The inhibition of ALDH may also contribute to the repopulation of normal hematopoietic progenitor cells in the bone marrow.[3][4][5]
Preclinical Evidence
The anti-leukemic activity of this compound has been demonstrated in a range of preclinical models, including AML cell lines and patient-derived xenografts (PDXs).
In Vitro Activity
This compound has shown potent cytotoxic activity against various AML cell lines, including those resistant to standard-of-care agents like cytarabine (B982) and doxorubicin.[1][8] Notably, it is effective in cell lines with adverse genetic features such as TP53 mutations and MECOM rearrangements, which are associated with poor outcomes in AML patients.[5]
| Cell Line | Noted Resistance/Mutation | This compound Activity |
| Doxorubicin-resistant MES-SA/Dx5 | P-glycoprotein overexpression | Efficiently killed by this compound[1][8] |
| Cytarabine-resistant cell lines | - | This compound demonstrates activity[5] |
| Cell lines with TP53 mutation | Poor prognosis | This compound is effective[5] |
| Cell lines with MECOM rearrangement | Poor prognosis | 50% response in ex vivo MECOM cell lines[7] |
In Vivo Patient-Derived Xenograft (PDX) Models
The efficacy of this compound has been evaluated in several AML PDX models, which closely mimic human disease. In these models, this compound, administered as a single agent, demonstrated a significant reduction in leukemic blasts in the blood, bone marrow, and spleen, and led to increased survival compared to control and standard chemotherapy.[10][11][12]
In a PDX model highly resistant to cytarabine, single-agent this compound resulted in a median survival of 89 days compared to 69 days for the control group and 65.5 days for the cytarabine group.[11] Combination studies in a MECOM-rearranged PDX model showed that this compound has an additive effect when combined with venetoclax (B612062) or azacitidine, leading to increased survival.[5][13] Furthermore, this compound was shown to eradicate leukemia stem cells in a human PDX AML mouse model.[5][13]
| PDX Model | Treatment | Key Findings |
| Cytarabine-sensitive AML PDX | This compound (6 mg/kg, 5 days/week) | 10-fold decrease in blood blasts vs. control[11] |
| Cytarabine-refractory AML PDX | This compound (6 mg/kg, 5 days/week) | >10-fold fewer blasts in blood, spleen, and bone marrow vs. control/cytarabine[11] |
| Highly cytarabine-resistant AML PDX | This compound (single agent) | Median survival of 89 days (vs. 69 days for control)[11] |
| MECOM-rearranged PDX | This compound + Venetoclax | Additive effect on survival[5] |
| MECOM-rearranged PDX | This compound + Azacitidine (Vidaza) | Additive effect on survival[5] |
| Human PDX AML model | This compound | Eradication of Leukemia Cancer Stem Cells[5] |
Clinical Development: The AB18001 Study
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05211570), designated as the AB18001 study, in patients with relapsed or refractory AML and refractory myelodysplastic syndrome (MDS).[6][7]
Study Design
The AB18001 study is an open-label, multi-center, non-randomized trial with a dose-escalation phase followed by a dose-expansion phase.[12][14] The primary objective of the dose-escalation phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound administered intravenously.[12] The study evaluates this compound both as a monotherapy and in combination with other anti-leukemic agents, including venetoclax and azacitidine.[2][4]
Early Clinical Findings
Early data from the AB18001 trial have shown promising anti-leukemic activity and a manageable safety profile.
As a monotherapy , this compound has demonstrated activity in patients with MECOM gene rearrangements, a population with a particularly poor prognosis.[7] In one reported case, a patient with relapsed/refractory AML who had failed prior treatment with azacitidine and had a MECOM rearrangement experienced a significant reduction in bone marrow blasts from 55% to 5% after one cycle of low-dose this compound.[3][14] This response was maintained after a second cycle.[14] Overall, in the monotherapy arms, there have been no signs of moderate, severe, or serious toxicity, and approximately 50% of patients requested further treatment cycles.[14]
In combination with venetoclax , early results in three patients with high-risk, heavily pre-treated AML showed a 100% disease control rate and a 100% partial response rate, with one patient achieving a complete remission.[5] Two of these three patients had previously progressed on venetoclax-based therapies.[5]
| Treatment Arm | Patient Population | Key Clinical Observations |
| Monotherapy | R/R AML with MECOM rearrangement | Reduction of bone marrow blasts from 55% to 5% in one patient[3][14] |
| R/R AML | 50% response rate in 4 patients with MECOM rearrangement[7] | |
| R/R AML | No moderate, severe, or serious toxicity reported in early stages[14] | |
| Combination with Venetoclax | High-risk R/R AML (3rd or 4th line) | 100% disease control rate (3/3 patients)[5] |
| 100% partial response rate (3/3 patients)[5] | ||
| 1 complete remission[5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in AML Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in AML cells, based on its known mechanisms of action and the general understanding of downstream effects of microtubule destabilizers and ALDH inhibitors.
Caption: Proposed dual mechanism of action of this compound in AML cells.
General Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.
Caption: Generalized workflow for preclinical assessment of this compound.
Detailed Methodologies
In Vitro Cell Viability/Proliferation Assay
-
Cell Lines: A panel of human AML cell lines, including those with known resistance mechanisms (e.g., Pgp overexpression) and adverse cytogenetics, are used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Patient-Derived Xenograft (PDX) Model for AML
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent graft rejection.
-
Cell Implantation: Primary AML patient blasts are injected intravenously or subcutaneously into the mice.
-
Engraftment Confirmation: Successful engraftment is confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood or by bioluminescence imaging if the cells are luciferase-tagged.[11]
-
Treatment Regimen: Once engraftment is established, mice are randomized into treatment groups. This compound is typically administered intravenously according to a specified dosing schedule (e.g., 6 mg/kg for 5 consecutive days per week).[11] Control groups receive a vehicle, and other arms may receive standard-of-care agents.[11]
-
Efficacy Assessment: Treatment efficacy is evaluated by monitoring tumor burden (e.g., bioluminescence signal, percentage of human CD45+ cells in blood and bone marrow) and overall survival.[11]
AB18001 Clinical Trial Protocol Overview
-
Study Population: Adult patients with relapsed or refractory AML or refractory MDS who are not eligible for standard intensive chemotherapy.
-
Study Design: A Phase 1/2, open-label, multi-center, non-randomized, two-part study.
-
Part 1 (Dose Escalation): To determine the MTD and recommended Phase 2 dose of this compound administered as a monotherapy and in combination with other agents.
-
Part 2 (Dose Expansion): To further evaluate the safety and efficacy of this compound at the recommended Phase 2 dose.
-
-
Intervention: Intravenous administration of this compound.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities, MTD, and safety and tolerability.
-
Secondary Outcome Measures: Overall response rate, duration of response, and overall survival.
Conclusion
This compound is a promising novel agent for the treatment of AML with a unique dual mechanism of action that addresses both cell proliferation and the persistence of leukemia stem cells. Its ability to overcome key mechanisms of drug resistance, coupled with encouraging early clinical data in heavily pre-treated patients with high-risk disease, positions this compound as a potentially significant advancement in the therapeutic landscape of AML. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other targeted agents.
References
- 1. This compound – AB Science [ab-science.com]
- 2. medrxiv.org [medrxiv.org]
- 3. targetedonc.com [targetedonc.com]
- 4. ab-science.com [ab-science.com]
- 5. AB Science provides intitial Phase 1 data for the combination of this compound with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia - BioSpace [biospace.com]
- 6. Aldehyde Dehydrogenase Enzyme Functions in Acute Leukemia Stem Cells [imrpress.com]
- 7. AB Science provides an update on the microtubule program [globenewswire.com]
- 8. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 9. The microtubule depolymerizing agent CYT997 effectively kills acute myeloid leukemia cells via activation of caspases and inhibition of PI3K/Akt/mTOR pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AB Science received FDA authorization to initiate Phase 1/II trial of this compound in the treatment of acute myeloid leukemia – AB Science [ab-science.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 14. ab-science.com [ab-science.com]
An In-depth Technical Guide to AB8939: A Novel Microtubule Destabilizer
Introduction
AB8939 is a next-generation, synthetic small-molecule microtubule destabilizer currently under investigation as a potent anti-cancer agent.[1][2] Developed by AB Science, this structurally novel compound has demonstrated significant preclinical and early clinical activity, particularly in the treatment of acute myeloid leukemia (AML).[1][3][4] Its unique mechanism of action and ability to overcome common drug resistance pathways position it as a promising therapeutic candidate for hematological malignancies and potentially other proliferative disorders.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data for this compound.
Chemical Structure and Properties
This compound, chemically named '1-{4-[2-(5-ethoxymethyl-2-methylphenylamino)-oxazol-5-yl]phenyl}imidazolidin-2-one', is a structurally novel compound entirely owned by AB Science.[7][8] Its intellectual property rights are secured through a 'composition of matter' patent until 2036, with potential extensions.[9]
Chemical Structure:
Key Properties:
-
Class: Small-molecule microtubule destabilizer.[5]
-
Novelty: The chemical structure and binding sites of this compound are distinct from other well-known anti-microtubule agents.[5][10]
-
Selectivity: Designed as an ultra-selective drug with a favorable safety profile, aiming for minimal cardiac or neuronal toxicity.[1][5]
-
Resistance Profile: A key differentiator of this compound is its ability to circumvent multidrug resistance mediated by P-glycoprotein (Pgp) and its lack of deactivation by the myeloperoxidase (MPO) enzyme, which are common resistance mechanisms for traditional tubulin inhibitors like vinca (B1221190) alkaloids.[1][6][11]
Mechanism of Action
This compound exerts its anti-neoplastic effects through a dual mechanism of action, targeting both proliferating cancer cells and cancer stem cells.[9][12][13]
-
Microtubule Destabilization:
-
This compound binds to the colchicine-binding site on the beta-subunit of tubulin.[6]
-
This binding inhibits tubulin polymerization and induces a rapid and radical destabilization of the microtubule network.[5][6]
-
The disruption of microtubule dynamics prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[14]
-
This leads to a strong cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells at nanomolar concentrations.[6][14] This mode of action is independent of TP53 mutation status, a common mechanism of resistance to standard chemotherapies.[12]
-
-
Inhibition of Aldehyde Dehydrogenase (ALDH):
-
This compound also inhibits ALDH (aldehyde dehydrogenase), an enzyme found in cancer stem cells.[12]
-
Cancer stem cells are a subpopulation of cells within a tumor that are highly resistant to conventional treatments and are often responsible for disease relapse.[12]
-
By targeting these stem cells through ALDH inhibition, this compound aims to reduce treatment resistance and the likelihood of relapse.[9][12]
-
The following diagram illustrates the primary signaling pathway of this compound leading to apoptosis.
Caption: Mechanism of this compound leading to apoptosis.
Preclinical Data
A series of in vitro and in vivo preclinical studies have provided proof-of-concept for this compound's potent anticancer activity, particularly in AML.
In Vitro Activity
| Assay Type | Cell Line(s) | Key Findings | Reference |
| Anti-proliferative Activity | Doxorubicin-resistant MES-SA/Dx5 (human sarcoma) | Efficiently inhibited cell proliferation with an IC50 ≤10 nM.[6] | [6] |
| Cytarabine (Ara-C) resistant MOLM14 (AML) | Demonstrated potent anti-proliferative activity. | [6] | |
| Patient-derived AML blasts | Induced cell death by apoptosis at nanomolar concentrations.[6] | [6] | |
| Cell Cycle Analysis | HCT116 (human colorectal tumor) | Produced a strong mitotic arrest, with 90% of cells in the G2/M phase at a 10 nM concentration.[6] | [6] |
| Patient-derived AML blasts | Showed dose-dependent (2 to 20 nM) G2/M phase cell cycle arrest.[6] | [6] | |
| Tubulin Polymerization | In vitro assay | Caused a direct, dose-dependent depolymerization effect, with 50% inhibition at ~1 µM and 100% inhibition at >5 µM.[6] | [6] |
| Microtubule Network Integrity | 3T3NIH (murine embryonic fibroblast) | Induced rapid (within 1 hour) and radical destabilization of the microtubule network at 100 nM, with no effect on the actin network.[6] | [6] |
In Vivo Activity
| Animal Model | Key Findings | Reference |
| AML Mouse Model (AMKL26) | Showed strong dose-dependent anti-leukemia activity and increased survival. Eradicated blasts in the bone marrow. | [5] |
| Ara-C Resistant PDX Model | As a single agent, significantly decreased blast concentration in blood and bone marrow and reduced tumor growth compared to Ara-C.[1] | [1][15] |
| Azacitidine Resistant PDX Model | Substantially decreased blast concentration in blood, bone marrow, and spleen compared to azacitidine.[1] | [1] |
| MECOM Rearrangement PDX Model | Showed a synergistic effect in combination with Vidaza (azacitidine), leading to a complete response.[2] | [2] |
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (AB18001; NCT05211570) for patients with relapsed or refractory AML and refractory myelodysplastic syndrome.[2][3][16] The study is an open-label, multi-center, non-randomized trial with two parts.[3][16]
-
Part 1 (Dose Escalation): Aims to determine the safety, tolerability, pharmacokinetic profile, and recommended Phase 2 dose of this compound.[3][16]
-
Part 2 (Dose Expansion): Aims to further evaluate the efficacy and refine the schedule for a pivotal Phase 2 trial.[3]
The following diagram outlines the workflow of the ongoing clinical trial.
Caption: this compound Phase 1/2 clinical trial workflow.
Preliminary Clinical Findings
As of late 2025, early data from the Phase 1 portion of the study have been promising:
| Treatment | Patient Population | Key Findings | Reference |
| Monotherapy | Relapsed/Refractory AML | A patient at the second-lowest dose experienced a reduction in bone marrow blasts from 55% to 5% after one month.[3][17] This patient also showed an increase in neutrophil and platelet counts with no treatment-related toxicities.[3] In patients with MECOM rearrangement, a 50% response rate was observed.[2] | [2][3][17] |
| Combination with Venetoclax | 3 patients with high-risk AML (TP53 mutation, complex karyotypes) in 3rd or 4th line of treatment | Disease control rate of 100% and partial response rate of 100%, including one complete remission after the first cycle.[9][18] The combination was well-tolerated.[9] | [9][18] |
Safety and Tolerability:
-
Early results from the Phase 1 trial have indicated a good safety profile, with no signs of moderate, severe, or serious toxicities reported in the initial cohorts.[3]
-
Safety pharmacology studies showed no adverse effects on the central nervous, respiratory, or cardiovascular systems.[5]
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following sections describe standard methodologies for the key experiments cited in the preclinical evaluation of novel tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization causes an increase in turbidity (light scattering), which can be measured spectrophotometrically at 340 nm.
General Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and glycerol.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Assay Execution: a. Pre-warm a 96-well plate to 37°C. b. Add the test compound dilutions to the wells. c. Initiate the reaction by adding the cold tubulin solution to each well. d. Immediately place the plate in a microplate reader heated to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and determine the IC50 value of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore proportional to their DNA content, allowing for differentiation of cell cycle phases.
General Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, MOLM14) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent non-specific staining). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 single-cell events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Patient-Derived Xenograft (PDX) Model of AML
PDX models are crucial for preclinical efficacy testing as they retain the characteristics of the original patient tumor.
Principle: Primary AML cells from patients are implanted into immunodeficient mice, allowing for the in vivo study of tumor growth and response to treatment.
General Protocol:
-
Animal Model: Use severely immunodeficient mice (e.g., NSG mice) to prevent rejection of the human cells.
-
Cell Preparation: Thaw cryopreserved primary AML patient cells rapidly. Process the cells to ensure high viability and remove debris.
-
Implantation: Inject a specific number of viable AML cells (e.g., 1-5 million) into the mice, typically via intravenous (tail vein) or subcutaneous injection.
-
Engraftment Monitoring: Monitor the mice for signs of disease and periodically check for the presence of human AML cells (hCD45+) in the peripheral blood using flow cytometry.
-
Treatment: Once engraftment is confirmed, randomize the mice into treatment groups (e.g., vehicle control, standard-of-care like cytarabine, this compound at various doses). Administer treatment according to the defined schedule.
-
Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if cells are transduced with luciferase), blast counts in peripheral blood, bone marrow, and spleen, and overall survival.
-
Toxicity Assessment: Monitor animal body weight and general health for signs of treatment-related toxicity.
Conclusion
This compound is a highly potent, next-generation microtubule destabilizer with a compelling preclinical profile and promising early clinical signals in high-risk AML. Its ability to overcome key drug resistance mechanisms and its dual action on both cancer cells and cancer stem cells make it a significant candidate for further development. The ongoing Phase 1/2 trial will be critical in defining its safety, pharmacokinetics, and efficacy, and will guide its future development as a potential new treatment for patients with AML and other malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. benchchem.com [benchchem.com]
- 4. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols – Flow cytometry [flowcytometry-embl.de]
- 9. benchchem.com [benchchem.com]
- 10. This compound – AB Science [ab-science.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. AB Science provides an update on the microtubule program [globenewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 18. This compound in Patients With Relapsed/Refractory Acute Myeloid Leukemia | Clinical Research Trial Listing [centerwatch.com]
An In-depth Technical Guide to the Tubulin-Binding Properties of AB8939
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the novel small molecule inhibitor AB8939 and its target, tubulin. The document details the binding site, summarizes key quantitative data, and outlines the experimental methodologies used to characterize this interaction.
Executive Summary
This compound is a potent, structurally novel, synthesized tubulin polymerization inhibitor with significant anti-cancer activity, particularly in tumors of hematopoietic and lymphoid tissues, including acute myeloid leukemia (AML).[1][2] Its mechanism of action involves direct binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[3][4] A key feature of this compound is its ability to circumvent common resistance mechanisms that limit the efficacy of other tubulin inhibitors, such as P-glycoprotein (Pgp) mediated drug efflux and deactivation by myeloperoxidase (MPO).[1]
Tubulin Binding Site of this compound
X-ray crystallography studies have unequivocally demonstrated that this compound binds to the colchicine-binding site located on the β-subunit of the αβ-tubulin heterodimer.[1][2] This binding is non-covalent and reversible. The colchicine (B1669291) site is a critical pocket at the interface between the α- and β-tubulin subunits, and molecules that bind here sterically hinder the conformational changes required for tubulin dimers to polymerize into microtubules. By occupying this site, this compound effectively inhibits the formation of the mitotic spindle, a crucial apparatus for cell division.
Kinetics and Quantitative Analysis of this compound-Tubulin Interaction
The binding of this compound to tubulin leads to a direct and potent inhibition of microtubule polymerization. This has been quantified through various in vitro and cell-based assays.
| Parameter | Value | Cell Line / Condition | Assay Type |
| Inhibition of in vitro Microtubule Polymerization (IC50) | ~ 1 µM | Purified tubulin | Tubulin Polymerization Assay |
| Complete Inhibition of in vitro Microtubule Polymerization | > 5 µM | Purified tubulin | Tubulin Polymerization Assay |
| G2/M Phase Cell Cycle Arrest | 90% of cells at 10 nM | HCT116 (human colorectal tumor) | Flow Cytometry |
| G2/M Phase Cell Cycle Arrest (Dose-Dependent) | 2 to 20 nM | MOLM14 (cytarabine-resistant AML) | Flow Cytometry |
| Anti-proliferative Activity (IC50) | ≤ 10 nM | MES-SA (drug-sensitive human sarcoma) and its multidrug-resistant counterparts (MES-SA/MX2, MES-SA/Dx5) | Proliferation/Survival Assay |
| Anti-proliferative Activity (IC50) | ≤ 50 nM | 19 hematopoietic tumor cell lines | Colorimetric Cell Proliferation and Viability Assay |
This table summarizes the key quantitative data on the biological effects of this compound resulting from its interaction with tubulin.
Experimental Protocols
The characterization of the this compound-tubulin interaction has been achieved through a combination of biophysical, biochemical, and cell-based assays. Detailed below are the generalized methodologies for these key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin dimers.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Generalized Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
GTP stock solution (e.g., 100 mM) is prepared.
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
-
Assay Setup:
-
In a 96-well plate, tubulin solution is mixed with GTP (final concentration ~1 mM) and different concentrations of this compound or a vehicle control.
-
The plate is incubated at 37°C to initiate polymerization.
-
-
Data Acquisition:
-
The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) using a temperature-controlled microplate reader.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), stoichiometrically binds to DNA. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content and thus twice the fluorescence intensity of cells in the G0/G1 phase.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., HCT116) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Cells are harvested by trypsinization and washed with PBS.
-
Cells are fixed in cold 70% ethanol (B145695) to permeabilize the membranes.
-
-
Staining:
-
The fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry:
-
The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured.
-
-
Data Analysis:
-
A histogram of cell count versus fluorescence intensity is generated.
-
Software is used to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells and the assessment of its disruption by compounds like this compound.
Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a primary antibody specific to tubulin (e.g., anti-α-tubulin). A fluorescently tagged secondary antibody that binds to the primary antibody is then used for visualization with a fluorescence microscope.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., NIH 3T3) are grown on coverslips.
-
Cells are treated with this compound or a vehicle control.
-
-
Fixation and Permeabilization:
-
The cells are fixed with a solution like 4% paraformaldehyde to preserve the cellular structure.
-
The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Non-specific antibody binding is blocked using a blocking buffer (e.g., containing bovine serum albumin).
-
The cells are incubated with a primary antibody against tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI).
-
The microtubule network is visualized using a fluorescence or confocal microscope.
-
Signaling Pathway and Mechanism of Action
The binding of this compound to the colchicine site on β-tubulin initiates a cascade of events that culminate in apoptotic cell death.
Conclusion
This compound is a promising anti-cancer agent that targets a well-validated site on tubulin. Its ability to inhibit microtubule polymerization at nanomolar concentrations, leading to potent cell cycle arrest and apoptosis, underscores its therapeutic potential. Furthermore, its capacity to overcome common drug resistance mechanisms makes it a valuable candidate for the treatment of refractory cancers, particularly AML. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tubulin inhibitors.
References
The Discovery and Preclinical Profile of AB8939: A Novel Microtubule-Destabilizing Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AB8939 is a novel, synthetic small-molecule inhibitor of tubulin polymerization currently in clinical development for the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Discovered by AB Science, this compound exhibits potent anti-proliferative activity at nanomolar concentrations across a wide range of cancer cell lines, including those resistant to conventional chemotherapies. Its primary mechanism of action is the destabilization of microtubules through binding to the colchicine-binding site on the β-subunit of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A secondary mechanism, the inhibition of aldehyde dehydrogenase (ALDH), suggests a potential to target cancer stem cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, including detailed experimental methodologies and quantitative data to support its promising therapeutic profile.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a well-validated target for anticancer drug development. Agents that interfere with microtubule dynamics, such as the taxanes and vinca (B1221190) alkaloids, have been mainstays in oncology for decades. However, their efficacy can be limited by the development of drug resistance, often mediated by mechanisms like the overexpression of P-glycoprotein (Pgp), a drug efflux pump.
This compound is a next-generation microtubule-destabilizing agent designed to overcome these limitations.[1][2] It is a structurally novel compound with a distinct chemical profile from existing anti-microtubule agents.[3][4] Preclinical studies have demonstrated its ability to circumvent Pgp- and myeloperoxidase (MPO)-mediated resistance, highlighting its potential in treating refractory cancers.[1][2] this compound is currently being investigated in Phase 1/2 clinical trials for relapsed or refractory AML.[5][6]
Discovery and Synthesis
This compound was identified through proprietary drug discovery programs at AB Science.[7] The aim was to develop a highly selective and potent small molecule with strong antiproliferative properties and a favorable safety profile, particularly with minimal cardiac or neuronal toxicity.[7][8] The chemical name for this compound is '1-{4-[2-(5-ethoxymethyl-2-methylphenylamino)-oxazol-5-yl]phenyl}imidazolidin-2-one'.[9]
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound is proprietary information of AB Science and is not publicly available. The compound is described as a "new synthetic molecule," indicating it is produced through chemical synthesis rather than being a natural product.[9]
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action, primarily targeting microtubule dynamics and secondarily inhibiting ALDH activity in cancer stem cells.[9]
Microtubule Destabilization
The principal mechanism of this compound is the disruption of microtubule polymerization. X-ray crystallography studies have shown that this compound binds to the colchicine-binding site on the β-subunit of tubulin.[10] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a rapid destabilization of the microtubule network.[10] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound – AB Science [ab-science.com]
- 5. Tubulin polymerization assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ab-science.com [ab-science.com]
Preclinical In Vitro Profile of AB8939: A Dual-Action Microtubule Destabilizer and ALDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies of AB8939, a novel, synthetic small-molecule drug candidate with a dual mechanism of action. This compound acts as a potent microtubule destabilizer and an inhibitor of aldehyde dehydrogenase (ALDH), positioning it as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML) and other malignancies. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Core Efficacy and Mechanism of Action
This compound demonstrates a dual mechanism of action that targets both bulk tumor cells and cancer stem cells (CSCs).[1] Its primary mode of action is the destabilization of microtubules, which are critical for cell division.[1] By binding to the colchicine-binding site on the beta-subunit of tubulin, this compound prevents microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] This activity is independent of the TP53 mutation status, a common mechanism of resistance to standard chemotherapies.[1]
Secondly, this compound inhibits aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells and resistance to therapy.[1] Specifically, it is an inhibitor of ALDH1/2.[4] This targeted action against the CSC population may help to reduce treatment resistance and the likelihood of relapse.[1][5]
A significant advantage of this compound is its ability to circumvent common multidrug resistance mechanisms. It is not a substrate for the P-glycoprotein (Pgp) efflux pump and is not deactivated by the myeloperoxidase (MPO) enzyme, which can limit the efficacy of other microtubule-targeting agents like vinca (B1221190) alkaloids.[2][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound across various assays and cell lines.
Table 1: Anti-Proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Hematopoietic Tumor Cell Lines (19 total) | AML, B cell lymphoma, T cell lymphoma, multiple myeloma | ≤50 | 72 hours | [8] |
| Solid Tumor Cell Lines (multiple) | Breast, colon, glioblastoma, head and neck, lung, kidney, melanoma, neuroblastoma, ovary, pancreas, prostate | ≤10 | 6 days | [2][8] |
| MES-SA (parental) | Human Sarcoma | ≤10 | 6 days | [2][8] |
| MES-SA/MX2 (multidrug-resistant) | Human Sarcoma | ≤10 | 6 days | [2][8] |
| MES-SA/Dx5 (multidrug-resistant) | Human Sarcoma | ≤10 | 6 days | [2][8] |
| HL60 (doxorubicin-resistant) | Acute Myeloid Leukemia | Strong anti-proliferative effect | Not specified | [2] |
| U937 (doxorubicin-resistant) | Acute Myeloid Leukemia | Strong anti-proliferative effect | Not specified | [2] |
| Patient-derived AML Blasts | Acute Myeloid Leukemia | 1.4 - 1000 | 48 hours | [9] |
Table 2: In Vitro Mechanistic Activity of this compound
| Assay | Cell Line/System | Concentration | Effect | Reference |
| Cell Cycle Arrest | HCT116 (human colorectal tumor) | 10 nM | 90% of cells in G2/M phase after 24 hours | [2] |
| Cell Cycle Arrest | MOLM14 (cytarabine-resistant AML) | 2 - 20 nM | Dose-dependent G2/M phase arrest | [2] |
| Cell Cycle Arrest | Patient-derived AML blasts | 2 - 20 nM | Dose-dependent G2/M phase arrest | [2] |
| Microtubule Network Destabilization | 3T3NIH (murine embryonic fibroblast) | 100 nM | Rapid (within 1 hour) and radical destabilization | [2] |
| Microtubule Network Destabilization | Human primary cardiomyocytes | 10 - 1000 nM | Destabilization observed after 24 hours | [2] |
| Microtubule Network Destabilization | Primary human lung fibroblasts | 10 - 1000 nM | Destabilization observed after 24 hours | [2] |
| In Vitro Microtubule Polymerization | Purified tubulin | ~1 µM | 50% inhibition | [2][8] |
| In Vitro Microtubule Polymerization | Purified tubulin | >5 µM | 100% inhibition | [2][8] |
Experimental Protocols
Disclaimer: The following protocols are representative methods for the cited experiments. The specific protocols used in the primary literature for this compound were not publicly available in full detail. These methods are based on standard, widely accepted laboratory practices.
Cell Viability/Anti-Proliferation Assay
This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50). A common method is the MTT or MTS assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as in the highest this compound treatment).
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72 hours, or 6 days).
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., MES or PIPES-based buffer)
-
This compound at various concentrations
-
A temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add different concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and place it in the spectrophotometer set to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the control.
Immunofluorescence Staining for Microtubule Network Integrity
This method visualizes the effect of this compound on the cellular microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time (e.g., 1 hour).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with PFA, and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
ALDH Activity Assay (Aldefluor Assay)
This assay identifies and quantifies the population of cells with high ALDH activity.
Materials:
-
Single-cell suspension of cells to be tested
-
Aldefluor™ Assay Kit (containing activated Aldefluor™ reagent and DEAB, a specific ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in the Aldefluor™ assay buffer.
-
Staining: For each sample, prepare a "test" tube and a "control" tube. Add the activated Aldefluor™ reagent to the test tube. To the control tube, add the Aldefluor™ reagent along with the DEAB inhibitor.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the "test" sample.
Signaling Pathways and Experimental Workflows
This compound Dual Mechanism of Action
Caption: Dual mechanism of action of this compound targeting bulk tumor cells and cancer stem cells.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro preclinical evaluation of this compound.
Logical Relationship of this compound's Properties and Therapeutic Potential
Caption: Key properties of this compound contributing to its therapeutic potential in AML.
References
- 1. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ab-science.com [ab-science.com]
- 5. AB Science provides intitial Phase 1 data for the combination of this compound with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia - BioSpace [biospace.com]
- 6. This compound in oncology – AB Science [ab-science.com]
- 7. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
AB8939: A Potent Tubulin Polymerization Inhibitor with Broad Activity in Hematopoietic Tumor Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AB8939 is a novel, small molecule tubulin polymerization inhibitor that has demonstrated significant preclinical activity against a wide range of hematopoietic tumor cell lines. By binding to the colchicine-binding site on the β-subunit of tubulin, this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. A key feature of this compound is its ability to circumvent common mechanisms of drug resistance, including P-glycoprotein (Pgp) mediated efflux and inactivation by myeloperoxidase (MPO), making it a promising candidate for difficult-to-treat hematological malignancies. This document provides a comprehensive overview of the preclinical data on this compound's activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. Tubulin inhibitors, which interfere with microtubule dynamics, have been a cornerstone of cancer chemotherapy for decades. However, their efficacy can be limited by the development of drug resistance.
This compound is a next-generation microtubule-destabilizing agent with a unique chemical structure.[1] Preclinical studies have shown that this compound is a potent inhibitor of tubulin polymerization, exhibiting strong anti-proliferative effects in a broad panel of cancer cell lines, with particular sensitivity observed in hematopoietic tumors.[2][3] This technical guide summarizes the current knowledge on the activity of this compound in hematopoietic tumor cell lines, providing researchers and drug development professionals with the necessary information to further investigate its therapeutic potential.
Data Presentation: In Vitro Activity of this compound
This compound has demonstrated potent anti-proliferative activity across a spectrum of hematopoietic tumor cell lines. While specific IC50 values for all tested cell lines are not publicly available, a key study reported significant activity in 19 hematopoietic tumor cell lines.[2][3] The available data is summarized in the table below.
| Hematopoietic Tumor Type | Number of Cell Lines Tested | General IC50 Range (72h) | Notable Cell Lines |
| Acute Myeloid Leukemia (AML) | 3 | ≤50 nM | MOLM14 (Cytarabine-resistant), HL60 (Doxorubicin-resistant), U937 (Doxorubicin-resistant) |
| B Cell Lymphoma | 8 | ≤50 nM | Not specified |
| T Cell Lymphoma | 6 | ≤50 nM | Not specified |
| Multiple Myeloma | 2 | ≤50 nM | Not specified |
Data sourced from Humbert M, et al. (2019). Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, this compound. Blood. 134 (Supplement_1): 2075.[2][3]
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule function. The primary mechanism of action involves the following steps:
-
Binding to Tubulin: X-ray crystallography has shown that this compound binds to the colchicine-binding site on the β-subunit of tubulin heterodimers.[2]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules. In vitro assays have demonstrated a direct and potent, dose-dependent depolymerization effect, with 50% inhibition of microtubule polymerization at approximately 1 µM.[2]
-
Microtubule Destabilization: In intact cells, this compound induces a rapid and profound destabilization of the microtubule network.[2]
-
Cell Cycle Arrest: The disruption of the mitotic spindle assembly leads to a strong mitotic arrest in the G2/M phase of the cell cycle. This has been observed at nanomolar concentrations, with 90% of HCT116 cells arrested in G2/M at a concentration of 10 nM.[2]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[2][4]
A significant advantage of this compound is its ability to overcome multidrug resistance. It is a very poor substrate for the P-glycoprotein (Pgp) efflux pump and is not deactivated by myeloperoxidase (MPO), an enzyme that can inactivate vinca (B1221190) alkaloids.[2][5]
Signaling Pathway Diagram
Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematopoietic tumor cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Workflow for Cell Viability Assay
Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI) to stain DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Hematopoietic tumor cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Hematopoietic tumor cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Harvesting: Harvest the cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of this compound on the rate and extent of tubulin polymerization.
Conclusion
This compound is a highly potent, next-generation microtubule destabilizer with significant anti-proliferative activity in a broad range of hematopoietic tumor cell lines. Its ability to overcome key mechanisms of multidrug resistance positions it as a promising therapeutic agent for patients with refractory or relapsed hematological malignancies. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. Future studies should focus on identifying the full spectrum of sensitive hematopoietic cancer subtypes and exploring rational combination strategies to maximize its therapeutic potential.
References
Early Preclinical Research on the Antineoplastic Activity of AB8939: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, synthetic small-molecule microtubule-destabilizing agent demonstrating significant potential as a broad-spectrum antineoplastic therapeutic.[1][2] Early preclinical research has highlighted its potent activity against various cancer cell lines, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[2][3] A key feature of this compound is its ability to overcome common mechanisms of multidrug resistance, including those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which often limit the efficacy of standard tubulin-targeting chemotherapies like taxanes and vinca (B1221190) alkaloids.[1][4] This technical guide provides an in-depth summary of the early research on this compound's antineoplastic activity, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial evaluation.
Core Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action. Primarily, it functions as a potent microtubule destabilizer.[1] X-ray crystallography studies have revealed that this compound binds to the colchicine-binding site on the β-subunit of tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, leading to a rapid and radical destabilization of the microtubule network.[2][4] The disruption of microtubule dynamics results in cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
Secondly, this compound targets cancer stem cells through the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[5][6] By inhibiting ALDH, this compound is thought to eradicate leukemia stem cells, which are often responsible for treatment resistance and disease relapse.[5][7] This dual action against both bulk cancer cells and cancer stem cells makes this compound a promising candidate for durable responses in high-risk leukemias.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Type | Number of Cell Lines | Assay Duration | IC50 | Citation |
| Hematopoietic Tumors (including AML, B cell lymphoma, T cell lymphoma, multiple myeloma) | 19 | 72 hours | ≤50 nM | [2] |
| Solid Tumors (including breast, colon, glioblastoma, lung, etc.) | Multiple | 6 days | ≤10 nM | [4] |
| Pgp-overexpressing, drug-resistant sarcoma (MES-SA/MX2) | 1 | 6 days | ≤10 nM | [2][4] |
| Doxorubicin-resistant AML (HL60, U937) | 2 | Not Specified | Potent anti-proliferative effect | [4] |
Table 2: In Vitro Mechanistic Activity of this compound
| Assay | Cell Line / System | Concentration | Effect | Citation |
| Cell Cycle Arrest | HCT116 (colorectal) | 10 nM (24 hours) | 90% of cells in G2/M phase | [2] |
| Cell Cycle Arrest | MOLM14 (AML, Ara-C resistant) | 2 to 20 nM | Dose-dependent G2/M arrest | [2] |
| Tubulin Polymerization | In vitro assay | ~1 µM | 50% inhibition | [2] |
| Tubulin Polymerization | In vitro assay | >5 µM | 100% inhibition | [2] |
Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosing Schedule | Key Outcomes | Citation |
| Ara-C resistant | This compound (6 mg/kg) | 6 consecutive days (6 ON/1 OFF) | 100% improvement in median survival over control | [1] |
| Ara-C resistant | This compound (6 and 12 mg/kg) | Not Specified | 60% improvement in median survival compared to control and Ara-C | [1] |
| Ara-C resistant | This compound alone or in combination with Ara-C | Not Specified | Increased survival, significant reduction of blasts in blood, and decreased tumor growth relative to single-agent Ara-C | [1] |
| Azacytidine resistant | This compound alone or in combination with azacytidine | Not Specified | Significant reduction of blasts relative to single-agent azacytidine | [1] |
| MECOM rearrangement | This compound as a single agent | Not Specified | 50% response in MECOM cell lines ex vivo | [1] |
| MECOM rearrangement | This compound in combination with Vidaza | Not Specified | Synergistic effect and complete response | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard laboratory practices and the specifics mentioned in the available literature on this compound.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., HCT116, MOLM14, MES-SA)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for the specified duration (e.g., 72 hours or 6 days).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MOLM14)
-
Complete growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with different concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells for adherent lines) and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of tubulin.
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer
-
This compound at various concentrations
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and general tubulin buffer on ice.
-
Add different concentrations of this compound or a vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin master mix to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Analyze the polymerization curves to determine the inhibitory effect of this compound.
-
In Vivo Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant animal model.
-
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived AML cells
-
This compound formulation for intravenous or oral administration
-
Standard-of-care agents (e.g., Cytarabine, Azacitidine)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
-
Procedure:
-
Engraft immunodeficient mice with patient-derived AML cells, typically via intravenous or subcutaneous injection.
-
Monitor tumor engraftment and growth, for example, through bioluminescence imaging or monitoring of peripheral blood for blasts.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care alone, combination therapy).
-
Administer the treatments according to the specified dosing schedule.
-
Monitor tumor growth (e.g., caliper measurements for subcutaneous tumors or bioluminescence signal) and the overall health and survival of the mice.
-
At the end of the study, collect tissues (e.g., bone marrow, spleen, tumor) for further analysis, such as quantification of blast infiltration.
-
Analyze the data to determine the effect of this compound on tumor growth, blast counts, and overall survival.
-
Conclusion
Early preclinical research has established this compound as a highly potent microtubule-destabilizing agent with a promising profile for the treatment of various cancers, particularly AML. Its ability to overcome multidrug resistance and its dual mechanism of action targeting both proliferating cancer cells and quiescent cancer stem cells provide a strong rationale for its continued clinical development. The data summarized and the experimental frameworks outlined in this technical guide offer a comprehensive overview for researchers and drug development professionals interested in the ongoing investigation of this compound and other novel microtubule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ab-science.com [ab-science.com]
- 5. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rarecancernews.com [rarecancernews.com]
The Role of AB8939 in Apoptosis Induction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, small-molecule drug identified as a potent inducer of apoptosis, the body's natural process of programmed cell death.[1] This mechanism is critical in the development of new cancer therapies, as its dysregulation is a hallmark of many malignancies. This compound's primary mechanism of action involves the disruption of microtubule structures within cancer cells, which are essential for cell division and survival.[2] This technical guide provides an in-depth analysis of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound functions as a tubulin polymerization inhibitor.[3] X-ray crystallography studies have revealed that this compound binds to the colchicine-binding site on the beta-subunit of tubulin.[3] This binding leads to a rapid and significant destabilization of the microtubule network, a crucial component of the cellular cytoskeleton.[1][3] The disruption of microtubule dynamics triggers a mitotic arrest in the G2/M phase of the cell cycle, ultimately leading to the activation of the apoptotic cascade.[3]
Notably, this compound has demonstrated the ability to circumvent common resistance mechanisms that limit the efficacy of other tubulin inhibitors, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO).[4] Furthermore, this compound has a dual mechanism of action, as it also inhibits aldehyde dehydrogenase (ALDH), an enzyme characteristic of cancer stem cells.[5][6] This dual action allows this compound to target both the bulk of cancer cells and the resilient cancer stem cell population responsible for relapse.[7]
Quantitative Data
The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various preclinical models. The following tables summarize key findings from these studies.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MES-SA | Human Sarcoma (Parental) | ≤10 | Drug-sensitive cell line. |
| MES-SA/Dx5 | Human Sarcoma (Resistant) | ≤10 | Doxorubicin-resistant, overexpresses Pgp/MDR1.[1] |
| HCT116 | Human Colorectal Tumor | Sub-micromolar | Induces strong mitotic arrest at nanomolar concentrations.[3] |
| MOLM14 | Acute Myeloid Leukemia (AML) | Dose-dependent (2-20 nM) | Cytarabine-resistant cell line.[3] |
| HL60 | Acute Myeloid Leukemia (AML) | Not specified | Doxorubicin-resistant, MPO-positive.[3] |
| U937 | Acute Myeloid Leukemia (AML) | Not specified | Doxorubicin-resistant, MPO-negative.[3] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Outcome |
| Azacitidine-Resistant AML | This compound (single agent) | Significant decrease in blasts in blood, bone marrow, and spleen.[4] |
| Cytarabine-Resistant AML | This compound (single agent) | Significant decrease in blasts in blood and bone marrow; decreased tumor growth.[4] |
| MECOM-rearranged AML | This compound + Venetoclax (B612062) | Increased survival with an additive effect.[6] |
| AML | This compound | Eradication of leukemia cancer stem cells.[5] |
Table 3: Clinical Observations from Phase I/II Trial (AB18001)
| Patient Population | Treatment | Key Observations |
| Relapsed/Refractory AML | This compound (monotherapy) | Reduction in bone marrow blasts from 55% to 5% in one patient.[2][8] |
| Relapsed/Refractory AML (n=3) | This compound + Venetoclax | 100% disease control rate; 100% partial response rate.[6][7] |
Signaling Pathways and Workflows
The induction of apoptosis by this compound follows a well-defined signaling cascade initiated by microtubule destabilization. The following diagrams illustrate this pathway and a typical experimental workflow for assessing apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound – AB Science [ab-science.com]
- 2. This compound for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound in oncology – AB Science [ab-science.com]
- 5. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 6. biospace.com [biospace.com]
- 7. rarecancernews.com [rarecancernews.com]
- 8. targetedonc.com [targetedonc.com]
AB8939: A Dual-Action Agent Targeting Cancer Stem Cells in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and early clinical data on AB8939, a novel investigational agent with a dual mechanism of action targeting both the bulk tumor population and cancer stem cells (CSCs) in acute myeloid leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the scientific rationale and technical details supporting the development of this compound.
Core Mechanism of Action
This compound is a synthetic, small-molecule drug that exhibits a dual mechanism of action critical for its anti-leukemic activity. It functions as both a potent microtubule destabilizer and an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme prominently expressed in cancer stem cells.[1][2][3]
Microtubule Destabilization
This compound binds to the colchicine-binding site on the β-subunit of tubulin.[4] This interaction prevents the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation during cell division.[5] The disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[4][5] A key advantage of this compound is its ability to circumvent common multidrug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which often limit the efficacy of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[4][6][7]
Targeting Cancer Stem Cells via ALDH Inhibition
In addition to its effect on microtubule dynamics, this compound targets the cancer stem cell population by inhibiting aldehyde dehydrogenase (ALDH).[1][2] ALDH enzymes, particularly ALDH1A1 and ALDH2, are crucial for the survival and maintenance of CSCs, which are often quiescent and resistant to conventional chemotherapies, contributing to disease relapse.[1][3] By inhibiting ALDH, this compound is thought to specifically eradicate these resilient leukemia stem cells, potentially leading to more durable remissions.[2]
Figure 1: Dual mechanism of action of this compound.
Preclinical Data
A summary of the key preclinical findings for this compound is presented below, including in vitro potency and in vivo efficacy in AML models.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of AML subtypes and in cell lines resistant to standard-of-care agents.
| Cell Line/Patient Samples | Key Characteristics | IC50 (this compound) | Comparator IC50 | Reference |
| AML Patient Blasts (n=?) | Collected at diagnosis or relapse | Majority: 1.4 nM - 1.0 µM | Cytarabine (B982) (Ara-C): 66% of Ara-C resistant blasts were sensitive to this compound | [8] |
| Doxorubicin-Resistant MES-SA/Dx5 | Pgp-overexpressing sarcoma cell line | ≤10 nM | - | [4][9] |
| Cytarabine-Resistant MOLM14 | AML cell line | Dose-dependent G2/M arrest (2-20 nM) | - | [4] |
| HCT116 | Colorectal tumor cell line | 90% in G2/M phase at 10 nM | - | [4] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown significant anti-leukemic activity in vivo, particularly in models resistant to standard therapies.
| PDX Model | Treatment | Key Outcomes | Reference |
| Ara-C Resistant AML PDX | This compound (single agent) | Significantly decreased blasts in blood and bone marrow; decreased tumor growth relative to Ara-C. | [6] |
| Azacitidine Resistant AML PDX | This compound (single agent) | Substantially decreased blasts in blood, bone marrow, and spleen relative to azacitidine. | [6] |
| AMKL26 (AMKL model) | This compound (single agent) | Near eradication of blasts in bone marrow (6 out of 8 mice). | [8] |
| MECOM-rearrangement PDX | This compound + Vidaza | Synergistic effect, leading to a complete response. | [10] |
Clinical Development
This compound is currently being evaluated in a Phase I/II clinical trial (NCT05211570, Study AB18001) for patients with relapsed or refractory AML and refractory myelodysplastic syndrome.[11][12]
Early Clinical Findings
Preliminary data from the Phase I portion of the study have shown promising signals of activity:
-
A patient with relapsed/refractory AML who had failed prior treatment with azacitidine and harbored a high-risk MECOM gene rearrangement experienced a significant reduction in bone marrow blasts from 55% to 5% after one cycle of low-dose this compound.[13][14]
-
The initial stages of the Phase 1 trial, determining the maximum tolerated dose for 3-day and 14-day consecutive treatments, have been completed.[2]
-
The drug has been granted Orphan Drug Designation for the treatment of AML by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][15]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
In Vitro Cell Proliferation/Viability Assay
-
Cell Isolation: Acute myeloid leukemia blasts were isolated from patient peripheral blood and/or bone marrow samples using standard density gradient centrifugation.[8]
-
Cell Culture: Isolated mononuclear cells or cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were treated with various concentrations of this compound or comparator agents (e.g., cytarabine) for 48 hours.[8]
-
Viability Assessment: Cell proliferation and viability were assessed using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values were calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis
-
Cell Treatment: Cells (e.g., HCT116, MOLM14) were treated with various concentrations of this compound for 24 hours.[4]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
Figure 2: Workflow for cell cycle analysis.
Microtubule Integrity Assay
-
Cell Culture: 3T3NIH cells were cultured on coverslips.[4]
-
Drug Treatment: Cells were treated with this compound (e.g., 100 nM) for a specified time (e.g., 1 hour).[4]
-
Immunofluorescence Staining:
-
Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Cells were incubated with a primary antibody against α-tubulin.
-
Following washing, cells were incubated with a fluorescently-labeled secondary antibody.
-
The actin network can be co-stained using fluorescently-labeled phalloidin.[4]
-
-
Microscopy: Coverslips were mounted on slides and imaged using a fluorescence microscope.
In Vitro Microtubule Polymerization Assay
-
Assay Principle: This assay measures the effect of a compound on the polymerization of purified tubulin in vitro, typically by monitoring the change in light scattering or fluorescence.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing buffer is prepared.
-
Drug Addition: this compound is added at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Measurement: The increase in fluorescence or light scattering is monitored over time using a plate reader.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to a vehicle control to determine the inhibitory effect. A 50% inhibition of in vitro microtubule polymerization was observed at around 1 µM for this compound.[4]
Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient-derived AML cells are engrafted into immunodeficient mice (e.g., NSG mice).[10]
-
Treatment: Once leukemia is established (as determined by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups. This compound is administered, often intravenously, alone or in combination with other agents like cytarabine or azacitidine.[6]
-
Monitoring: Animal body weight and overall health are monitored regularly. The progression of leukemia is monitored by quantifying the percentage of human leukemic blasts (hCD45+) in peripheral blood, bone marrow, and spleen at specified time points post-grafting.[6]
-
Efficacy Endpoints: Key endpoints include the reduction in leukemic burden in various tissues and overall survival.[6][10]
Figure 3: General workflow for PDX model studies.
Conclusion
This compound is a promising therapeutic candidate for AML with a novel, dual mechanism of action that targets both bulk tumor cells and the leukemia stem cell population. Its ability to overcome common drug resistance mechanisms, coupled with encouraging early clinical data in high-risk patients, warrants its continued investigation. The data summarized in this guide provide a strong rationale for the ongoing clinical development of this compound as a potential new treatment paradigm for patients with acute myeloid leukemia.
References
- 1. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 2. rarecancernews.com [rarecancernews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. This compound in oncology – AB Science [ab-science.com]
- 7. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound – AB Science [ab-science.com]
- 10. AB Science provides an update on the microtubule program [globenewswire.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. AB Science reports a first complete bone marrow response in a relapsed refractory acute myeloid leukemia patient from the very low dose arm of its this compound Phase I/II clinical trial (AB18001) - BioSpace [biospace.com]
- 15. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
AB8939: A Dual Inhibitor of ALDH1A1 and ALDH2 for Targeting Cancer Stem Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AB8939 is a novel small molecule inhibitor with a dual mechanism of action, targeting both microtubule dynamics and the aldehyde dehydrogenase (ALDH) enzyme family.[1][2] This technical guide focuses on the latter, specifically the inhibition of ALDH isoform 1A1 (ALDH1A1) and isoform 2 (ALDH2). Preliminary in vitro studies have demonstrated that this compound inhibits both recombinant ALDH1A1 and ALDH2 with sub-micromolar potency.[3][4] This inhibitory activity is particularly relevant in the context of oncology, as ALDH enzymes are implicated in the survival and chemoresistance of cancer stem cells (CSCs).[3] By targeting ALDH1A1 and ALDH2, this compound presents a promising strategy to eradicate these resilient cell populations, potentially leading to more durable responses in malignancies such as acute myeloid leukemia (AML).[1][5]
Introduction to ALDH1A1 and ALDH2
The aldehyde dehydrogenase superfamily consists of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.
-
ALDH1A1: This cytosolic enzyme plays a crucial role in the biosynthesis of retinoic acid (RA) from retinaldehyde.[6] RA is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[6] In the context of cancer, high ALDH1A1 activity is a well-established marker for CSCs in various malignancies, including AML. This elevated activity contributes to chemoresistance and is associated with poor prognosis.
-
ALDH2: Primarily located in the mitochondria, ALDH2 is the principal enzyme for acetaldehyde (B116499) detoxification, a toxic metabolite of ethanol. Beyond its role in alcohol metabolism, ALDH2 is critical in protecting cells from oxidative stress by metabolizing reactive aldehydes generated during lipid peroxidation. Dysfunction of ALDH2 has been linked to various pathologies, and its inhibition in cancer cells is being explored as a therapeutic strategy.
This compound: A Dual Inhibitor of ALDH1A1 and ALDH2
This compound has been identified as a potent inhibitor of both ALDH1A1 and ALDH2. This dual inhibitory profile is a key aspect of its anti-cancer strategy, aiming to disrupt critical metabolic and signaling pathways in cancer cells, particularly CSCs.
Quantitative Data on Inhibitory Activity
While specific IC50 values from head-to-head comparative studies are not yet publicly available, preliminary data from the developing company, AB Science, indicates a potent inhibitory effect.
| Target Enzyme | Inhibitor | Potency | Reference |
| ALDH1A1 | This compound | Sub-micromolar | [3][4] |
| ALDH2 | This compound | Sub-micromolar | [3][4] |
Signaling Pathways and Therapeutic Rationale
The inhibition of ALDH1A1 and ALDH2 by this compound is hypothesized to impact multiple signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of ALDH1A1: Targeting the Retinoic Acid Pathway and Cancer Stem Cells
By inhibiting ALDH1A1, this compound is expected to decrease the intracellular levels of retinoic acid. This can lead to the suppression of RA-mediated signaling, which is often hijacked by cancer cells to maintain their undifferentiated, stem-like state. A key area of investigation is in AML, where patients with MECOM mutations often exhibit overexpression of ALDH, suggesting a particular vulnerability to ALDH inhibition.[3]
Figure 1: Proposed mechanism of this compound on the ALDH1A1-mediated retinoic acid signaling pathway.
Inhibition of ALDH2: Inducing Oxidative Stress
The inhibition of mitochondrial ALDH2 by this compound is expected to lead to an accumulation of toxic aldehydes, including acetaldehyde and products of lipid peroxidation such as 4-hydroxynonenal (B163490) (4-HNE). This buildup can induce significant oxidative stress, leading to cellular damage and apoptosis.
Figure 2: Proposed mechanism of this compound on ALDH2-mediated detoxification pathways.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds like this compound against ALDH1A1 and ALDH2.
In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH1A1 or ALDH2 enzyme
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Aldehyde substrate (e.g., propionaldehyde (B47417) for ALDH1A1, acetaldehyde for ALDH2)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme in each well of the microplate.
-
Add varying concentrations of this compound (typically as a serial dilution) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-15 minutes).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This flow cytometry-based assay measures ALDH activity in live cells.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
This compound (or other test inhibitor)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, as a negative control
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1x10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Prepare a "test" sample by adding the activated ALDEFLUOR™ substrate (BAAA) to the cell suspension.
-
Prepare a "control" sample by first adding DEAB to a separate aliquot of the cell suspension, followed by the activated ALDEFLUOR™ substrate.
-
Incubate all samples at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).
-
The DEAB-treated sample is used to set the gate for the ALDH-negative population, allowing for the quantification of the ALDH-positive population in the untreated and this compound-treated samples.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ALDH inhibitor like this compound.
Figure 3: A logical workflow for the preclinical development of an ALDH inhibitor.
Conclusion
This compound is a promising therapeutic agent with a unique dual mechanism of action that includes the inhibition of ALDH1A1 and ALDH2. This positions it as a potential candidate for targeting cancer stem cells, a critical population for overcoming drug resistance and preventing relapse. The sub-micromolar potency against both ALDH isoforms underscores its potential efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound in AML and other malignancies characterized by high ALDH activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in oncology – AB Science [ab-science.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 5. ab-science.com [ab-science.com]
- 6. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determining the IC50 of AB8939 in Cancer Cell Lines
Introduction
AB8939 is a novel, synthetic small-molecule microtubule destabilizer with potent anti-cancer activity.[1][2][3] It represents a next-generation therapeutic agent due to its ability to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO).[2][3] this compound is being developed for the treatment of various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the in vitro potency of this compound across different cancer cell lines. This document provides a detailed protocol for determining the IC50 of this compound using a standard cell viability assay.
Mechanism of Action
This compound exerts its anti-proliferative effects through a dual mechanism of action:
-
Microtubule Destabilization : The primary mechanism involves binding to the colchicine-binding site on the β-subunit of tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a rapid and radical destabilization of the microtubule network.[1][2] The disruption of these essential cytoskeletal structures interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[2][5]
-
ALDH Inhibition : this compound also functions as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme often found in cancer stem cells.[6] These cells are known to be resistant to conventional chemotherapies and are a primary cause of relapse. By targeting ALDH, this compound can specifically act on these resistant stem cells, potentially reducing treatment resistance and the likelihood of disease recurrence.[6]
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines. The IC50 values from preclinical studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MES-SA | Human Sarcoma | ≤10 | Drug-sensitive parental cell line.[2] |
| MES-SA/MX2 | Human Sarcoma | ≤10 | Multidrug-resistant cell line.[2] |
| MES-SA/Dx5 | Human Sarcoma | ≤10 | Multidrug-resistant (Pgp-overexpressing) cell line.[2] |
| MOLM14 | Acute Myeloid Leukemia (AML) | 2 - 20 (dose-dependent G2/M arrest) | Cytarabine (Ara-C) resistant cell line.[2] |
| HCT116 | Colorectal Tumor | ~10 (induces 90% G2/M arrest) | Demonstrates strong mitotic arrest at sub-micromolar concentrations.[2] |
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow for IC50 Determination
Detailed Protocol: MTT Assay
1. Materials and Reagents
-
Selected cancer cell lines
-
This compound compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure
Step 2.1: Cell Seeding
-
Culture the selected cancer cell lines until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[8]
-
Include wells for 'vehicle control' (cells + medium + DMSO) and 'blank' (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
Step 2.2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1000 nM).[8] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells. Add 100 µL of medium only to the blank wells.
-
Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][9] The optimal incubation time may vary depending on the cell line's doubling time.
Step 2.3: MTT Assay and Data Acquisition
-
After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[8]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate gently on a plate shaker for 10-15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
3. Data Analysis and IC50 Calculation
-
Correct for Background: Subtract the average absorbance value of the 'blank' wells from the absorbance values of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Viability = (Corrected OD of Treated Well / Corrected OD of Vehicle Control Well) * 100
-
-
Plot Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.[8]
References
- 1. This compound – AB Science [ab-science.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in oncology – AB Science [ab-science.com]
- 4. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 5. Facebook [cancer.gov]
- 6. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for AB8939 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, synthetic small-molecule microtubule destabilizer with potent anti-cancer activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] Its mechanism of action involves binding to tubulin, leading to the rapid destabilization of microtubules. This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3] A significant advantage of this compound is its ability to circumvent common multidrug resistance mechanisms, including those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which often limit the efficacy of traditional tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[1][2]
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating novel cancer therapeutics. These models preserve the histological and genetic characteristics of the original tumor, providing a more clinically relevant setting to assess drug efficacy. Preclinical studies have demonstrated the therapeutic potential of this compound in AML PDX models, including those resistant to standard-of-care agents like cytarabine (B982) (Ara-C) and azacitidine.[1][4] In these models, this compound has been shown to significantly reduce tumor burden and improve survival.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in AML PDX models, from model establishment to therapeutic evaluation and endpoint analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects by targeting the fundamental cellular process of microtubule dynamics, which is crucial for cell division.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in AML PDX models from preclinical studies.
Table 1: Efficacy of Single-Agent this compound in an Ara-C Resistant AML PDX Model
| Treatment Group | Dosage and Schedule | Median Survival (Days) | % Improvement vs. Control | Reference |
| Control | Vehicle | ~24.5 | - | [5] |
| Ara-C | Not Specified | ~24.5 | 0% | [5] |
| This compound | 6 mg/kg, 6 days on/1 day off | 59 | 100% | [5] |
| This compound | 12 mg/kg, schedule not specified | 42 | 60% | [5] |
Table 2: Anti-Leukemic Activity of this compound in an AMKL26 PDX Model
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| Vehicle Control | Vehicle | Rapid disease progression | [2][3] |
| This compound | 2 mg/kg, 3 days on/4 days off for 2 weeks, then 5 mg/kg for 1 week (IV) | Near eradication of bone marrow blasts | [2] |
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenograft Models
This protocol outlines the procedure for establishing AML PDX models from patient peripheral blood or bone marrow samples.
Materials:
-
Patient-derived AML peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs)
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice), 6-8 weeks old
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
Sterile syringes and needles (27-30 gauge)
-
Animal restraining device
Procedure:
-
Preparation of Patient Cells:
-
Isolate mononuclear cells from patient peripheral blood or bone marrow aspirates using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
If necessary, perform red blood cell lysis.
-
Wash the cell pellet twice with sterile PBS and resuspend in sterile PBS or appropriate cell culture medium at a concentration of 2-10 x 10^6 viable cells per 100-200 µL.
-
Assess cell viability using trypan blue exclusion.
-
-
Implantation of AML Cells:
-
Anesthetize the immunodeficient mice.
-
Inject 2-10 x 10^6 viable patient-derived AML cells in a volume of 100-200 µL into the tail vein (intravenous injection) or directly into the femur (intrafemoral injection) of each mouse. Intravenous injection is common for disseminated leukemia models.
-
-
Monitoring of Engraftment:
-
Beginning 4-6 weeks post-implantation, monitor for engraftment of human AML cells in the peripheral blood of the mice.
-
Collect a small volume of peripheral blood (e.g., via submandibular or tail vein bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
Perform flow cytometry to detect the presence of human leukemic cells, typically identified as human CD45-positive (hCD45+) cells.
-
A model is considered successfully engrafted when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%).
-
-
Passaging of PDX Models:
-
Once a primary PDX mouse (P0) shows signs of disease (e.g., significant weight loss, hind limb paralysis, or high peripheral blast count), euthanize the animal.
-
Harvest bone marrow and/or spleen and prepare a single-cell suspension.
-
Isolate mononuclear cells as described in step 1.
-
Implant these cells into secondary recipient mice to expand the PDX line. It is recommended to use early-passage tumors for efficacy studies.
-
Protocol 2: Administration of this compound to AML PDX Mice
This protocol details the preparation and administration of this compound for in vivo efficacy studies.
Materials:
-
This compound compound
-
Vehicle for solubilization (Note: The exact vehicle used in published studies is not specified. A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG300, and saline or 5% dextrose in water (D5W). The final concentration of DMSO should be kept low, typically <10%, to avoid toxicity).
-
Sterile syringes and needles (27-30 gauge)
-
Warming lamp or pad for tail vein dilation
Procedure:
-
Preparation of this compound Solution:
-
Caution: Handle this compound in a fume hood and wear appropriate personal protective equipment.
-
Prepare the this compound solution fresh for each administration.
-
Based on the desired dosage (e.g., 6 mg/kg), calculate the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of a suitable solvent like DMSO.
-
Slowly add the co-solvent (e.g., PEG300) and then the aqueous component (e.g., sterile saline or D5W) while vortexing to prevent precipitation.
-
The final injection volume should be approximately 100-200 µL per mouse.
-
-
Administration of this compound:
-
Once tumors are established and engraftment is confirmed, randomize the mice into treatment and control groups.
-
Warm the mouse's tail using a heating lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Administer the prepared this compound solution or vehicle control via intravenous injection into one of the lateral tail veins.
-
Follow the desired treatment schedule (e.g., daily for a specified number of days).
-
Protocol 3: Assessment of Therapeutic Efficacy
This protocol describes methods to evaluate the anti-tumor activity of this compound in established AML PDX models.
Materials:
-
Calipers
-
Flow cytometer
-
Fluorescently conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33, anti-human CD34)
-
Buffers for flow cytometry (e.g., FACS buffer, lysis buffer)
Procedure:
-
Monitoring Tumor Burden and Animal Health:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.
-
Regularly assess the percentage of human AML cells (hCD45+) in the peripheral blood via flow cytometry as described in Protocol 1, step 3.
-
-
Endpoint Analysis:
-
At the end of the study (defined by a predetermined endpoint such as significant weight loss, ethical considerations, or a specific time point), euthanize the mice.
-
Collect peripheral blood, bone marrow, and spleen.
-
Prepare single-cell suspensions from the bone marrow and spleen.
-
Perform flow cytometry to quantify the percentage of human AML blasts in each tissue. A typical antibody panel would include a mouse CD45 antibody to exclude mouse cells, and human-specific antibodies like CD45, CD33, and CD34 to identify and characterize the human leukemic cell population.
-
Compare the tumor burden in this compound-treated mice to the vehicle-treated control group.
-
-
Survival Analysis:
-
Monitor a separate cohort of mice for overall survival.
-
Record the date of death or euthanasia for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of different treatment groups.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for using this compound in AML PDX models.
References
AB8939 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, synthetic small molecule that functions as a potent microtubule-destabilizing agent.[1][2] It is under development for the treatment of acute myeloid leukemia (AML) and has demonstrated significant anti-proliferative activity in preclinical models.[3][4] this compound circumvents common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), making it a promising candidate for cancers that are refractory to standard chemotherapies.[3][5] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments.
Data Presentation
Table 1: Solubility of this compound
While specific quantitative solubility data for this compound is not publicly available, the following table provides guidance on suitable solvents for preparing stock solutions based on the properties of similar small molecule microtubule inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing large batches.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | Primary recommended solvent for creating high-concentration stock solutions for in vitro studies.[6][7][8] Ensure the final DMSO concentration in cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] |
| Ethanol | Possible, but less common | May be used as a solvent, but DMSO is generally preferred for initial stock solutions due to better solvating properties for this class of compounds.[7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | This compound is expected to have low solubility in aqueous solutions. Direct dissolution in buffers is not recommended for creating stock solutions.[7] |
Signaling Pathway
This compound exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
In Vitro Experiment Preparation
Objective: To prepare this compound stock and working solutions for use in cell-based assays.
Figure 2: Workflow for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), bring the this compound powder and DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Vortex the solution thoroughly until the compound is completely dissolved.[7] Gentle warming in a 37°C water bath may aid dissolution, but be cautious of the compound's thermal stability.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots in sterile microcentrifuge tubes.[7] Store the aliquots at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.[7]
Protocol for Preparing Working Solutions for Cell-Based Assays:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, perform stepwise dilutions rather than adding the DMSO stock directly to a large volume of aqueous medium.[7]
-
Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and does not exceed 0.5% to prevent solvent-induced effects on the cells.[7]
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium as your treated samples.
In Vivo Experiment Preparation
Objective: To prepare a formulation of this compound suitable for intravenous administration in animal models. The clinical formulation of this compound is administered intravenously.[9]
Figure 3: Workflow for preparing this compound for in vivo experiments.
Materials:
-
This compound powder
-
Biocompatible co-solvents (e.g., DMSO, Polyethylene glycol (PEG) 300/400, Solutol HS 15)
-
Sterile pharmaceutical vehicle (e.g., 0.9% saline, 5% dextrose solution)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol for Formulation (Example):
The following is a general example protocol. The optimal formulation will depend on the specific animal model, required dose, and route of administration and should be determined empirically.
-
Co-solvent Preparation: Prepare a solution of the co-solvent(s). A common practice for poorly soluble compounds is to use a mixture of solvents. For example, a mixture of DMSO and PEG 400.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the co-solvent mixture. Vortex or sonicate until the compound is fully dissolved.
-
Dilution: Slowly add the pharmaceutical vehicle (e.g., sterile saline) to the dissolved this compound solution while vortexing to prevent precipitation. The final concentration of the co-solvents should be kept to a minimum to reduce potential toxicity.
-
Sterilization: Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Administration: The formulation is now ready for administration to the animal model via the desired route (e.g., intravenous injection).
-
Control Group: The vehicle used for the treatment group should be administered to the control group.
Disclaimer: These protocols are intended as a guide. Researchers should always consult relevant literature and perform their own optimization experiments to determine the best conditions for their specific applications. Safety precautions should be taken when handling chemical compounds.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – AB Science [ab-science.com]
- 3. ab-science.com [ab-science.com]
- 4. ab-science.com [ab-science.com]
- 5. ab-science.com [ab-science.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
Application Notes and Protocols for the Experimental Use of AB8939 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of AB8939 in combination therapy, with a primary focus on its application in Acute Myeloid Leukemia (AML). The information is collated from preclinical studies and ongoing clinical trials to guide further research and development.
Introduction to this compound
This compound is a novel, small-molecule drug with a dual mechanism of action, making it a promising candidate for cancer therapy, particularly in hematological malignancies.[1][2] It functions as a microtubule destabilizer, inducing apoptosis in a wide range of tumor cell lines by disrupting cell division.[3][4][5] A key feature of this compound is its ability to circumvent common multidrug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO).[4][6][7]
Beyond its effect on microtubules, this compound also inhibits aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells.[1] This targeting of leukemic stem cells is crucial for reducing treatment resistance and the risk of relapse.[1][2] Preclinical and early clinical data suggest that this compound has significant potential both as a monotherapy and in combination with other anticancer agents.[6][8][9]
Preclinical Data for this compound Combination Therapy
Preclinical studies have demonstrated the synergistic or additive effects of this compound when combined with standard-of-care agents in AML models. These studies provide a strong rationale for the ongoing clinical development of this compound in combination regimens.
In Vitro Efficacy
This compound has shown potent activity against various AML cell lines, including those resistant to conventional chemotherapies like cytarabine (B982) (Ara-C) and doxorubicin.[3][4][7] It is effective in cell lines with poor prognostic genetic markers such as TP53 mutations and MECOM rearrangements.[1][10]
| Cell Line Type | Finding | Reference |
| Doxorubicin-Resistant (MES-SA/Dx5) | Efficiently inhibited with an IC50 of ≤10 nM.[4] | [4] |
| Cytarabine-Resistant (MOLM14) | Demonstrated dose-dependent G2/M phase cell cycle arrest.[4] | [4] |
| Patient-Derived AML Blasts | Induced G2/M cell cycle arrest at 2 to 20 nM, leading to apoptosis.[4] | [4] |
| MECOM Cell Lines (ex vivo) | Generated a 50% response rate as a single agent.[6] | [6] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Studies using PDX models, which closely mimic human disease, have shown significant anti-leukemic activity of this compound in combination with other agents.
| Combination | Animal Model | Key Findings | Reference |
| This compound + Azacitidine (Vidaza®) | Azacitidine-resistant PDX model | Significant reduction of blasts compared to azacitidine alone.[6] | [6] |
| This compound + Azacitidine (Vidaza®) | PDX model with MECOM rearrangement | Synergistic effect leading to a complete response.[6] | [6] |
| This compound + Cytarabine (Ara-C) | Ara-C resistant PDX model | Increased survival and significant reduction of blasts in blood and tumor growth compared to Ara-C alone.[6] | [6] |
| This compound + Venetoclax (B612062) | PDX model with MECOM rearrangement | Additive effect and increased survival.[2][10] | [2][10] |
Clinical Data for this compound Combination Therapy
A Phase I/II clinical trial (NCT05211570, study AB18001) is currently evaluating the safety and efficacy of this compound alone and in combination with venetoclax in adult patients with relapsed/refractory AML.[1][6][11]
This compound in Combination with Venetoclax
Early results from the combination arm of the AB18001 study have been highly promising, particularly in a heavily pre-treated patient population with high-risk genetic profiles.[8][9][12]
| Patient Population | Dosage | Efficacy Results (First 3 Patients) | Safety | Reference |
| Relapsed/Refractory AML with adverse profiles (TP53 mutations, complex karyotypes, MECOM, NRAS mutation); 3rd or 4th line treatment; 2 of 3 had progressed on prior venetoclax therapy.[8][10][12] | This compound (dose escalation ongoing) + Venetoclax | 100% Disease Control Rate 100% Partial Response Rate (including one complete remission) after the first 14-day cycle.[8][9][10][12] | Well-tolerated with no reported hematological toxicity.[8][9] | [8][9][10][12] |
Signaling Pathways and Mechanisms of Action
The combination of this compound with venetoclax targets multiple, complementary pathways in cancer cells, leading to a potentially synergistic anti-leukemic effect.
Caption: Dual targeting of cell division and survival pathways by this compound and venetoclax.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the available literature. Specific concentrations, incubation times, and animal models should be optimized for each experimental setup.
In Vitro Cell Viability and Apoptosis Assay
This protocol is designed to assess the cytotoxic effects of this compound in combination with another agent (e.g., venetoclax) on AML cell lines.
Caption: Workflow for in vitro assessment of this compound combination therapy.
Methodology:
-
Cell Culture: Culture AML cell lines or primary patient samples under appropriate conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., venetoclax) in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound, the combination agent, or both. Include vehicle-only controls.
-
Incubation: Incubate plates for a predetermined period (e.g., 48 or 72 hours).
-
Analysis:
-
Viability: Assess cell viability using a standard method such as MTT or a luminescence-based assay.
-
Apoptosis: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Cycle: Fix cells, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G2/M phase.
-
-
Data Interpretation: Calculate IC50 values for each agent and the combination. Use software such as CompuSyn to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in an AML PDX mouse model.[2][6][10]
Methodology:
-
Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary AML cells from patients, particularly those with high-risk features like MECOM rearrangements or TP53 mutations.[6][10]
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.
-
Treatment Initiation: Once the tumor burden reaches a predetermined level (e.g., 1-5% hCD45+ cells in blood), randomize mice into treatment cohorts:
-
Vehicle Control
-
This compound monotherapy
-
Combination agent (e.g., venetoclax, azacitidine) monotherapy
-
This compound + combination agent
-
-
Drug Administration: Administer drugs according to a defined schedule and route (e.g., intravenous for this compound). Dosing should be based on prior maximum tolerated dose (MTD) studies.
-
Efficacy Assessment:
-
Toxicity Assessment: Monitor animal weight, general health, and conduct complete blood counts to assess for hematological toxicity.
-
Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis and log-rank tests. Compare tumor burden between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Future Directions
The promising early clinical data for the this compound and venetoclax combination warrants further investigation.[8][12] The next steps in the clinical development plan include:
-
Completion of the Phase I dose-escalation portion of the AB18001 study to determine the recommended Phase II dose.[9][10]
-
Initiation of a Phase II expansion cohort of approximately 15 AML patients to confirm the efficacy and safety of the combination.[8][9][10]
-
Evaluation of the combination of this compound with azacitidine.[6]
-
Potential registrational studies in first-line or relapsed/refractory AML, with a focus on patients with adverse genetic profiles.[12]
These application notes and protocols are intended to serve as a guide for the scientific community. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 2. rarecancernews.com [rarecancernews.com]
- 3. This compound – AB Science [ab-science.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. AB Science provides an update on the microtubule program [globenewswire.com]
- 7. This compound in oncology – AB Science [ab-science.com]
- 8. uk.investing.com [uk.investing.com]
- 9. Summary of the virtual conference held on October 16, 2025 – AB Science [ab-science.com]
- 10. AB Science provides intitial Phase 1 data for the combination of this compound with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia - BioSpace [biospace.com]
- 11. This compound for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. AB Science provides intitial Phase 1 data for the combination of this compound with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia | santé log [santelog.com]
Application Notes and Protocols: Preclinical Dosing and Scheduling of AB8939
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, small-molecule microtubule destabilizing agent with a dual mechanism of action, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases resistant to standard therapies.[1][2][3] Preclinical studies have highlighted its potent anti-leukemic activity in various models, including patient-derived xenografts (PDX).[4][5][6] These application notes provide a comprehensive overview of the dosing and scheduling of this compound in preclinical models, along with detailed protocols for key experiments to guide further research and development.
This compound exerts its cytotoxic effects through two primary mechanisms:
-
Microtubule Destabilization: It binds to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][7]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: this compound also inhibits ALDH, an enzyme associated with cancer stem cells and drug resistance.[1][8] This dual action makes it a promising candidate for targeting both the bulk tumor and the leukemia-initiating cell population.
Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound in various AML models.
Table 1: this compound Monotherapy in Preclinical AML Models
| Animal Model | Cell Line/Patient Sample | Drug Administration | Dosing Schedule | Key Outcomes | Reference(s) |
| NSG Mice | MOLM-14 (Human AML Cell Line) | Subcutaneous (SC) | 6 mg/kg, daily for 21 days | Increased survival | [9][10] |
| NSG Mice | MOLM-14 (Human AML Cell Line) | Subcutaneous (SC) | 12 mg/kg, every other day for 21 days | Increased survival | [9][10] |
| NSG Mice | Ara-C-refractory AML PDX | Intravenous (IV) | 6 mg/kg, 5 consecutive days/week | Reduced blast count in blood, spleen, and bone marrow | [9][10] |
| NSG Mice | AMKL26 (Acute Megakaryoblastic Leukemia PDX) | Intravenous (IV) | 2 mg/kg, 3 consecutive days/week for 2 weeks | Eradication of blasts in bone marrow | [6] |
| NSG Mice | AMKL26 (Acute Megakaryoblastic Leukemia PDX) | Intravenous (IV) | 5 mg/kg, 3 consecutive days/week for 1 week | Eradication of blasts in bone marrow | [6] |
Table 2: this compound Combination Therapy in Preclinical AML Models
| Animal Model | Cell Line/Patient Sample | Combination Agent(s) | Dosing Schedule | Key Outcomes | Reference(s) |
| NSG Mice | Ara-C resistant PDX | Cytarabine (Ara-C) | This compound: Not specified; Ara-C: Not specified | Increased survival compared to Ara-C alone, reduced blasts and tumor growth | [4] |
| NSG Mice | Azacytidine resistant PDX | Azacytidine | This compound: Not specified; Azacytidine: Not specified | Significant reduction of blasts relative to azacytidine alone | [4] |
| Mecom grafted PDX Mice | Mecom-rearranged AML | Venetoclax (B612062) | Not specified | Increased survival, additive effect | [8] |
| Mecom PDX#C1005 Mice | Mecom-rearranged AML | Azacitidine (Vidaza) | Not specified | Increased survival, additive effect | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of an AML PDX model in immunodeficient mice and subsequent treatment with this compound.
1. Materials:
-
Animal Model: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Human Cells: Cryopreserved primary human AML cells from patients.
-
This compound Formulation:
-
This compound powder.
-
Vehicle for intravenous administration (e.g., a solution of 5% dextrose in water (D5W), or a solvent mixture such as 10% DMSO, 40% PEG300, and 50% sterile water). The exact vehicle should be optimized for solubility and tolerability.
-
-
Reagents and Equipment:
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Ficoll-Paque for mononuclear cell isolation.
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45).
-
Standard animal housing and handling equipment.
-
2. Methods:
-
2.1. Preparation of Human AML Cells:
-
Thaw cryopreserved primary human AML cells rapidly in a 37°C water bath.
-
Wash the cells with RPMI-1640 + 10% FBS.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in sterile PBS at a concentration of 1-5 x 106 cells per 100 µL.
-
-
2.2. Engraftment of AML Cells in NSG Mice:
-
Inject 1-5 x 106 primary human AML cells in 100 µL of PBS intravenously (IV) into the tail vein of each NSG mouse.
-
Monitor the mice weekly for signs of engraftment, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Confirm engraftment by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells. Engraftment is typically considered successful when >1% of circulating cells are hCD45+.
-
-
2.3. Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution to the final desired concentration using the appropriate vehicle. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
Administer this compound to the mice via the desired route (e.g., intravenous or subcutaneous injection) according to the dosing schedule outlined in your experimental design. A typical intravenous dose might be 2-6 mg/kg.
-
-
2.4. Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly throughout the study.
-
Periodically assess tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
At the end of the study (due to ethical endpoints or predetermined time point), euthanize the mice.
-
Collect bone marrow, spleen, and peripheral blood to determine the final leukemia burden by flow cytometry.
-
Analyze the data to compare tumor growth and survival between the treatment and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound in a PDX mouse model.
References
- 1. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 2. This compound in oncology – AB Science [ab-science.com]
- 3. ab-science.com [ab-science.com]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AB Science provides an update on the microtubule program [globenewswire.com]
- 9. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying AB8939 in Doxorubicin-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, next-generation microtubule destabilizing agent with potent anti-cancer activity. A key feature of this compound is its ability to circumvent multidrug resistance (MDR) mechanisms that commonly limit the efficacy of traditional chemotherapeutics, such as doxorubicin (B1662922).[1][2][3] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in doxorubicin-resistant cancer cell lines. This compound has been shown to be effective in killing doxorubicin-resistant cell lines that overexpress P-glycoprotein (Pgp/MDR1).[4]
Mechanism of Action
This compound acts by binding to the colchicine-binding site on the beta-subunit of tubulin, leading to the disruption of microtubule polymerization.[5][6] This interference with microtubule dynamics results in a potent G2/M phase cell cycle arrest, ultimately triggering apoptosis in cancer cells.[5][6] Notably, this compound is a poor substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of resistance to many chemotherapy drugs, including doxorubicin.[5][6] This allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to other agents.[1][2][3][5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in doxorubicin-sensitive and -resistant cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin
| Cell Line | Doxorubicin Resistance Status | This compound IC50 | Doxorubicin IC50 | Reference |
| MES-SA | Sensitive | ≤10 nM | 20 nM | [5][6] |
| MES-SA/Dx5 | Doxorubicin-Resistant (Pgp overexpression) | ≤10 nM | 1.5 - 2.0 µM | [4][5][6] |
| HL60 | Doxorubicin-Resistant | Potent anti-proliferative effect | Resistant | [5][7] |
| U937 | Doxorubicin-Resistant | Potent anti-proliferative effect | Resistant | [5][7] |
| Various Hematopoietic Tumor Cell Lines | N/A | ≤50 nM (72h) | N/A | [5][7] |
| Various Solid Tumor Cell Lines | N/A | ≤10 nM (6 days) | N/A | [5][7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Concentration | Duration | % of Cells in G2/M Phase | Reference |
| HCT116 | This compound | 10 nM | 24 hours | 90% | [5][6] |
| MOLM14 (Ara-C Resistant) | This compound | 2 - 20 nM | N/A | Dose-dependent increase | [5][6] |
Experimental Protocols
Development of Doxorubicin-Resistant Cell Lines
Objective: To generate a doxorubicin-resistant cancer cell line from a sensitive parental line.
Protocol:
-
Determine the IC50 of Doxorubicin: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of doxorubicin using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Treat the parental cells with doxorubicin at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the doxorubicin-containing medium and culture the surviving cells in fresh, drug-free medium until they reach 70-80% confluency.
-
Stepwise Dose Escalation: Gradually increase the concentration of doxorubicin in subsequent treatments. Start with the initial IC50 concentration and increase it by 1.5 to 2-fold in each step.
-
Maintenance: Between each dose escalation, allow the cells to recover and proliferate in drug-free medium.
-
Establishment of Resistance: Continue this process for several months. A resistant cell line is typically considered established when it can proliferate in a doxorubicin concentration that is 5-10 times higher than the initial IC50 of the parental line.
-
Verification: Regularly verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line. Confirm the overexpression of resistance markers like P-glycoprotein (MDR1) by Western blot or flow cytometry.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and doxorubicin on sensitive and resistant cell lines.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cells
-
96-well plates
-
Complete culture medium
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in drug resistance and apoptosis.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for Microtubule Network Analysis
Objective: To visualize the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with this compound for a short duration (e.g., 1-4 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
Antibody Staining: Incubate with the primary anti-α-tubulin antibody for 1 hour, followed by incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound in overcoming doxorubicin resistance.
Caption: General experimental workflow for studying this compound.
References
- 1. AB Science provides an update on the microtubule program [globenewswire.com]
- 2. This compound in oncology – AB Science [ab-science.com]
- 3. ab-science.com [ab-science.com]
- 4. This compound – AB Science [ab-science.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ab-science.com [ab-science.com]
Application of AB8939 in Cytarabine-Resistant Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB8939 is a novel, synthetic small molecule microtubule inhibitor with potent anti-proliferative activity against acute myeloid leukemia (AML) cells, including those resistant to the standard-of-care chemotherapy, cytarabine (B982) (Ara-C).[1][2] Its unique mechanism of action allows it to circumvent common resistance pathways, making it a promising therapeutic candidate for relapsed and refractory AML.[3][4] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in cytarabine-resistant AML models.
This compound's primary mechanism of action is the destabilization of microtubules by binding to the colchicine-binding site on the beta-subunit of tubulin.[5] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] A key advantage of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp) and its lack of deactivation by myeloperoxidase (MPO), an enzyme that can inactivate other tubulin inhibitors like vinca (B1221190) alkaloids.[1][2][3] Furthermore, this compound has shown the ability to target cancer stem cells by inhibiting aldehyde dehydrogenase (ALDH).[6][7]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Blasts
| Cell Type | IC50 Range | Percentage of Sensitive Blasts (IC50 ≤ 500 nM) | Percentage of Very Sensitive Blasts (IC50 ≤ 100 nM) | Percentage of Highly Sensitive Blasts (IC50 ≤ 10 nM) | Cytarabine Resistance Status | Reference |
| Blasts from AML Patients | 1.4 nM to 1.0 µM | 66.7% | 44% | 11% | N/A | [2] |
| Cytarabine-Resistant AML Blasts (IC50 > 5 µM) | N/A | 66% | N/A | N/A | Resistant | [2] |
Table 2: In Vivo Efficacy of this compound in Cytarabine-Resistant Patient-Derived Xenograft (PDX) Models
| AML Model | Treatment Group | Outcome | Timepoint | Reference |
| Ara-C Resistant PDX | This compound (single agent) | Significantly decreased blast concentration in blood and bone marrow; decreased tumor growth relative to Ara-C. | 41 days post-graft | [1] |
| Azacitidine Resistant PDX | This compound (single agent) | Substantially decreased blast concentration in blood, bone marrow, and spleen relative to azacitidine. | 38 days (blood) & 52 days (bone marrow, spleen) post-graft | [1] |
| MECOM-rearranged PDX | This compound + Venetoclax | Additive effect on increasing survival. | N/A | [8] |
| MECOM-rearranged PDX | This compound + Azacitidine (Vidaza®) | Additive effect on increasing survival. | N/A | [8] |
| Human PDX AML Model | This compound | Eradication of Leukemia Cancer Stem Cells. | N/A | [8] |
Experimental Protocols
Protocol 1: In Vitro Anti-proliferative Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines or primary patient samples.
Materials:
-
This compound compound
-
Cytarabine (for comparison)
-
AML cell lines (e.g., MOLM14, HL60, U937) or purified mononuclear cells from AML patient blood/bone marrow
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and Cytarabine in culture medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a cytarabine-resistant AML PDX model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Cytarabine-resistant AML patient-derived cells
-
This compound compound formulated for intravenous injection
-
Cytarabine formulated for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for blast analysis
Procedure:
-
Xenograft Establishment: Engraft immunodeficient mice with cytarabine-resistant AML patient cells via tail vein injection.
-
Monitoring: Monitor mice for engraftment by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, this compound, Cytarabine).
-
Dosing Regimen: Administer this compound intravenously at a dose of 2 mg/kg for three consecutive days per week (3 ON / 4 OFF) for two weeks, followed by 5 mg/kg for one week on the same schedule.[2] Administer cytarabine and vehicle according to established protocols.
-
Efficacy Assessment:
-
Tumor Growth: If applicable (subcutaneous model), measure tumor volume with calipers twice weekly.
-
Blast Quantification: At specified time points (e.g., 41 days post-graft), collect peripheral blood and bone marrow to quantify the percentage of leukemic blasts (human CD45+ cells) by flow cytometry.[1]
-
Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data for Kaplan-Meier analysis.
-
-
Data Analysis: Compare tumor growth, blast counts, and survival between treatment groups using appropriate statistical methods.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: this compound circumvents key drug resistance mechanisms in AML.
Caption: Workflow for in vivo evaluation of this compound in PDX models.
References
- 1. This compound in oncology – AB Science [ab-science.com]
- 2. ashpublications.org [ashpublications.org]
- 3. AB Science provides an update on the microtubule program [globenewswire.com]
- 4. AB Science reports a first complete bone marrow response in a relapsed refractory acute myeloid leukemia patient from the very low dose arm of its this compound Phase I/II clinical trial (AB18001) - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. rarecancernews.com [rarecancernews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biospace.com [biospace.com]
Application Notes and Protocols for AB8939 in MECOM-Rearranged Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical investigation of AB8939, a novel microtubule destabilizer, for the treatment of Acute Myeloid Leukemia (AML), with a particular focus on cases with MECOM rearrangement. The provided protocols are based on published literature and general laboratory methods, intended to serve as a guide for research and development.
Introduction to this compound
This compound is a next-generation synthetic microtubule-destabilizing agent with a dual mechanism of action, making it a promising candidate for treating aggressive and resistant forms of AML.[1][2] Unlike traditional microtubule-targeting agents, this compound can overcome P-glycoprotein (Pgp) and myeloperoxidase (MPO) mediated drug resistance.[3][4] MECOM (MDS1 and EVI1 complex locus) rearrangements are associated with a poor prognosis and resistance to standard chemotherapies in AML.[3][5] Preclinical and early clinical data suggest that this compound has significant activity in this high-risk patient population.[1][5]
Mechanism of Action
This compound exerts its anti-leukemic effects through two primary mechanisms:
-
Microtubule Destabilization: this compound binds to tubulin, leading to the disruption of microtubule dynamics. This interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6][7]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: this compound also inhibits ALDH, an enzyme associated with cancer stem cells and drug resistance. By targeting ALDH, this compound may eradicate leukemia stem cells, which are often responsible for relapse.[1][8]
Below is a diagram illustrating the dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound in AML.
Preclinical Data Summary
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in various AML models, including those with MECOM rearrangement.
In Vitro Activity
This compound has shown potent anti-proliferative activity against a wide range of AML subtypes.[4]
| Metric | Value | Cell Lines/Conditions | Reference |
| IC50 Range | 1.4 nM to 1.0 µM | Blasts from AML patients | [4] |
| Highly Sensitive | IC50 ≤ 10 nM | 11% of AML patient samples | [4] |
| Very Sensitive | IC50 ≤ 100 nM | 44% of AML patient samples | [4] |
| Sensitive | IC50 ≤ 500 nM | Two-thirds of AML patient samples | [4] |
| Activity in Ara-C Resistant Blasts | 66% of Ara-C-resistant blasts were sensitive to this compound | Cytarabine (Ara-C) resistant AML blasts | [4] |
| Response in MECOM cell lines (ex vivo) | 50% response | MECOM-rearranged cell lines | [5][6] |
In Vivo Activity (Patient-Derived Xenograft Models)
This compound has demonstrated significant efficacy in AML patient-derived xenograft (PDX) models, including those resistant to standard-of-care agents.
| Model | Treatment | Outcome | Reference |
| Ara-C Resistant PDX | This compound (monotherapy) | Increased survival, significant reduction of blasts in blood and bone marrow | [5][9] |
| Ara-C Resistant PDX | This compound + Ara-C | Increased survival compared to Ara-C alone | [5] |
| MECOM-rearranged PDX | This compound + Azacitidine (Vidaza®) | Synergistic effect, complete response | [3][5] |
| MECOM-rearranged PDX | This compound + Venetoclax | Additive effect, increased survival | [1][3] |
| Human PDX AML model | This compound | Eradication of Leukemia Cancer Stem Cells | [3] |
Clinical Trial Information: AB18001 (NCT05211570)
A Phase 1/2 clinical trial is currently evaluating the safety, tolerability, and efficacy of this compound in patients with relapsed/refractory AML and high-risk myelodysplastic syndrome (MDS).[8][10]
| Trial ID | Phase | Title | Status |
| NCT05211570 | Phase 1/2 | A Study to Assess the Safety, Pharmacokinetics, and Efficacy of Daily Intravenous this compound in Patients With Relapsed/Refractory Acute Myeloid Leukemia | Recruiting |
Study Design
The trial follows a multi-stage, dose-escalation and expansion design.[8]
Caption: Clinical trial design for NCT05211570.
Early Clinical Findings
Early data from the Phase 1 portion of the trial have shown promising results, particularly in patients with MECOM rearrangement.
| Patient Population | Treatment | Key Findings | Reference |
| R/R AML with MECOM rearrangement (n=1) | This compound monotherapy (low dose) | Reduction in bone marrow blasts from 55% to 5% after one cycle. Maintained good response after a second cycle. | [11] |
| R/R AML with MECOM rearrangement (n=4) | This compound monotherapy | 50% response rate | [5][6] |
| High-risk R/R AML (n=3) | This compound + Venetoclax | 100% disease control rate; 1 patient achieved complete remission. | [3][12] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on AML cell lines or primary patient samples.
Materials:
-
AML cell lines (e.g., those with MECOM rearrangement) or primary AML blasts
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Protocol 2: ALDH Activity Assay
Objective: To measure the inhibitory effect of this compound on ALDH activity in AML cells.
Materials:
-
AML cell lysate
-
ALDH activity assay kit (colorimetric or fluorometric)
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Prepare cell lysates from AML cells according to the assay kit manufacturer's instructions.[14][15]
-
Prepare a standard curve using the provided standard (e.g., NADH).[14]
-
In a 96-well plate, add cell lysate, assay buffer, and different concentrations of this compound.
-
Initiate the reaction by adding the ALDH substrate (e.g., acetaldehyde) and the probe.[14]
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the ALDH activity based on the standard curve and determine the inhibitory effect of this compound.[15]
Protocol 3: Establishment of AML Patient-Derived Xenograft (PDX) Model
Objective: To create an in vivo model of human AML for testing the efficacy of this compound.
Materials:
-
Primary AML patient cells (from bone marrow or peripheral blood)
-
Immunodeficient mice (e.g., NSG mice)
-
RPMI-1640 medium with 20% FBS
-
PBS with 0.25% FBS
-
Cell strainer (40 µm)
-
Syringes and needles
Procedure:
-
Thaw frozen primary AML cells rapidly and transfer them to pre-warmed RPMI-1640 medium.[4][16]
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[4]
-
Wash the cells with PBS containing 0.25% FBS.
-
Resuspend the cells in an appropriate volume of PBS for injection.
-
Inject 1-5 x 10^6 viable AML cells intravenously into each immunodeficient mouse.[16]
-
Monitor the mice for signs of engraftment (e.g., weight loss, hind limb paralysis) and assess the percentage of human CD45+ cells in the peripheral blood by flow cytometry.[16]
-
Once engraftment is confirmed, the mice are ready for treatment studies with this compound.
Protocol 4: In Vivo Efficacy Study in AML PDX Model
Objective: To evaluate the anti-tumor activity of this compound in an established AML PDX model.
Materials:
-
Engrafted AML PDX mice
-
This compound formulated for intravenous injection
-
Control vehicle
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for chimerism analysis
Procedure:
-
Randomize the engrafted mice into treatment and control groups.
-
Administer this compound intravenously according to the desired dosing schedule (e.g., daily for a set number of days). The control group receives the vehicle.
-
Monitor the mice for tumor growth (if applicable), body weight, and overall health.
-
At the end of the study, collect peripheral blood, bone marrow, and spleen for analysis.
-
Determine the percentage of human leukemia cells (hCD45+) in these tissues by flow cytometry.
-
Assess the impact of this compound on survival.[2]
The workflow for a typical in vivo efficacy study is depicted below.
Caption: Workflow for an in vivo efficacy study.
Conclusion
This compound is a promising therapeutic agent for AML, particularly for high-risk subtypes such as those with MECOM rearrangements. Its dual mechanism of action, targeting both proliferating leukemia cells and leukemia stem cells, offers a potential advantage over existing therapies. The ongoing clinical trial will provide more definitive data on its safety and efficacy. The protocols outlined in these application notes provide a framework for further preclinical and translational research into the potential of this compound.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. researchgate.net [researchgate.net]
- 3. biospace.com [biospace.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AB Science provides an update on the microtubule program [globenewswire.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. ab-science.com [ab-science.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ab-science.com [ab-science.com]
- 10. Facebook [cancer.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. This compound for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming AB8939 Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB8939. This guide addresses common solubility challenges to ensure reliable and reproducible in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound, like many small molecule inhibitors, is expected to have higher solubility in organic solvents than in aqueous buffers.[1][2] A high-concentration stock solution in DMSO allows for minimal final solvent concentration in your experimental medium, which is crucial to avoid solvent-induced artifacts.
Q2: My this compound precipitates immediately when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1][2] The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, it is advisable to keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%.[2]
Q3: After successfully solubilizing this compound in my cell culture medium, I observe precipitation after several hours of incubation. What could be the cause?
A3: Delayed precipitation can be caused by several factors, including temperature fluctuations, evaporation of the culture medium leading to increased compound concentration, or interactions with media components over time.[1][3][4] Maintaining a stable incubation environment and ensuring proper humidification can help prevent this.[3][5]
Q4: How does the pH of the culture medium affect the solubility of this compound?
A4: The solubility of many small molecule inhibitors is pH-dependent, particularly for compounds with ionizable functional groups.[2] While specific data for this compound is not publicly available, if the compound is a weak base, lowering the pH of the buffer could increase its solubility. Conversely, for a weakly acidic compound, a higher pH might be beneficial.[2] It is recommended to test a range of pH values if your experimental system allows.
Q5: Are there any alternative solvents or additives I can use to improve this compound solubility in my aqueous assays?
A5: If you continue to face solubility challenges, consider using a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[1] Additionally, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your aqueous buffer can help maintain the compound in solution.[1][2]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness forms instantly when adding the this compound DMSO stock to the aqueous experimental buffer or cell culture medium.[4]
Troubleshooting Steps & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Direct addition of a concentrated DMSO stock into a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[4] Add the compound dropwise while gently vortexing the medium. |
| Low Temperature of Medium | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| High Final DMSO Concentration | The final percentage of DMSO in the assay is too high, which can be toxic to cells and may not be sufficient to maintain solubility. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%.[2] Prepare a higher concentration initial stock in DMSO to achieve this. |
Issue 2: Delayed Precipitation During Incubation
Symptoms:
-
The solution is initially clear, but a crystalline or cloudy precipitate forms after several hours or days of incubation.[4]
Troubleshooting Steps & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[4] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator. |
| Evaporation | Evaporation of the medium in the incubator increases the concentration of all components, potentially exceeding the solubility limit of this compound.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3][4] |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, forming insoluble complexes.[3][4] | If possible, try a different basal media formulation. For serum-containing media, consider preparing the final dilution in a serum-free medium first, then adding serum. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound. | Ensure the medium is adequately buffered (e.g., with HEPES) if significant pH changes are expected. Monitor the pH of the medium during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO (e.g., to 1 mM).
-
Add the required volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing to achieve the final desired concentration (e.g., 10 µL of 1 mM stock into 990 µL of medium for a 10 µM final concentration and 1% DMSO).
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small, constant volume of each DMSO dilution to your pre-warmed cell culture medium in a clear multi-well plate. Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). [4]
-
Optionally, quantify the soluble compound by centrifuging the samples and measuring the concentration in the supernatant using HPLC-UV.
Table 1: Example Kinetic Solubility Data for this compound
| Final Concentration (µM) | Final DMSO (%) | Observation at T=0h | Observation at T=24h |
| 100 | 1.0 | Precipitate | Precipitate |
| 50 | 0.5 | Clear | Precipitate |
| 25 | 0.25 | Clear | Clear |
| 10 | 0.1 | Clear | Clear |
| 1 | 0.01 | Clear | Clear |
Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for this compound preparation.
References
AB8939 off-target effects in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of AB8939 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, structurally novel, small-molecule tubulin polymerization inhibitor.[1][2][3] It binds to the colchicine-binding site on the beta-subunit of tubulin, leading to rapid destabilization of the microtubule network.[1] This disruption of microtubule dynamics induces cell cycle arrest in the G2/M phase and subsequently leads to apoptosis in a wide range of cancer cell lines.[1][2]
Q2: Does this compound have any other known mechanisms of action?
A2: Yes, in addition to being a microtubule destabilizer, this compound has been identified as an inhibitor of aldehyde dehydrogenase (ALDH), specifically ALDH1/2.[4][5] ALDH is an enzyme often found in cancer stem cells, which are a subpopulation of cells within a tumor that are highly resistant to conventional chemotherapies and are often responsible for disease relapse.[4] By inhibiting ALDH, this compound can specifically target these cancer stem cells.[4]
Q3: My cells are showing resistance to other microtubule-targeting agents. Will this compound be effective?
A3: this compound has been shown to be effective in cell lines that exhibit resistance to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[6] This is because this compound can circumvent common resistance mechanisms, including:
-
P-glycoprotein (Pgp) efflux: this compound is a very poor substrate for the Pgp efflux pump, which is often overexpressed in multidrug-resistant cancer cells.[1][7]
-
Myeloperoxidase (MPO) inactivation: Unlike vinca alkaloids, this compound is not deactivated by the myeloid enzyme MPO.[1][7]
Q4: What is the expected cellular phenotype after treating cancer cells with this compound?
A4: Treatment of cancer cell lines with this compound at nanomolar concentrations is expected to result in:
-
Rapid destabilization of the microtubule network, often observable within an hour.[1]
-
A strong mitotic arrest at the G2/M phase of the cell cycle.[1]
Q5: In which cancer cell lines has this compound shown potent anti-tumor activity?
A5: this compound has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines. It has shown good anti-tumor activity (IC50 of ≤50 nM) in various hematopoietic tumor cell lines, including those for acute myeloid leukemia (AML), B cell lymphoma, T cell lymphoma, and multiple myeloma.[1] Additionally, it is effective against several solid tumor cell lines, such as breast, colon, glioblastoma, lung, and prostate cancer.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low cytotoxicity in my cancer cell line. | The cell line may have unique, uncharacterized resistance mechanisms. The concentration or incubation time of this compound may be suboptimal. | 1. Confirm On-Target Activity: Verify G2/M cell cycle arrest using flow cytometry (see Protocol 2). 2. Dose-Response and Time-Course: Perform a broader dose-response (e.g., 1 nM to 1 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. 3. ALDH Activity Assay: Assess the ALDH activity in your cell line to determine if it is a relevant target (see Protocol 4). |
| Discrepancy between observed phenotype and expected G2/M arrest. | The cell line may have a deficient G2/M checkpoint, leading to mitotic catastrophe or endoreduplication instead of arrest. The experimental timeline might be too long, and cells may have already exited mitosis or undergone apoptosis. | 1. Early Time-Point Analysis: Analyze cell cycle distribution at earlier time points (e.g., 8, 12, 16 hours) to capture the initial G2/M arrest. 2. Apoptosis Assay: Co-stain with an apoptosis marker like Annexin V to identify cells that have already initiated apoptosis (see Protocol 3). 3. Immunofluorescence: Visualize microtubule disruption and mitotic spindle abnormalities using immunofluorescence microscopy (see Protocol 1). |
| High background in ALDH activity assay. | The cell line may have intrinsically high endogenous ALDH activity. The inhibitor for the negative control (DEAB) may not be at an optimal concentration. | 1. Optimize DEAB Concentration: Titrate the concentration of the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to ensure complete inhibition for your negative control. 2. Use a Cell Line with Known Low ALDH Activity: Include a positive and negative control cell line with known high and low ALDH activity, respectively. |
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| MOLM14 (Ara-C resistant) | Acute Myeloid Leukemia | 2-20 | Not Specified |
| HL60 (Doxorubicin resistant) | Acute Myeloid Leukemia | ≤50 | 72 hours |
| U937 (Doxorubicin resistant) | Acute Myeloid Leukemia | ≤50 | 72 hours |
| MES-SA (Parental) | Sarcoma | ≤10 | 6 days |
| MES-SA/MX2 (Multidrug-resistant) | Sarcoma | ≤10 | 6 days |
| MES-SA/Dx5 (Multidrug-resistant) | Sarcoma | ≤10 | 6 days |
| Various Hematopoietic Tumor Cell Lines (19 total) | AML, B cell lymphoma, T cell lymphoma, Multiple Myeloma | ≤50 | 72 hours |
| Various Solid Tumor Cell Lines | Breast, Colon, Glioblastoma, Lung, Prostate, etc. | ≤10 | 6 days |
Note: This table is a summary of data presented in the search results. For specific experimental details, please refer to the cited literature.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Network Integrity
Objective: To visualize the effect of this compound on the microtubule network in cancer cells.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control for the desired time (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in a multi-well plate and treat with this compound (e.g., 10 nM, 100 nM) and a vehicle control for 24 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Seed cells and treat with this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: ALDH Activity Assay
Objective: To measure the activity of aldehyde dehydrogenase in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
ALDEFLUOR™ Kit (or similar)
-
DEAB (diethylaminobenzaldehyde) - specific ALDH inhibitor for negative control
Procedure:
-
Treat cells with this compound and a vehicle control for the desired duration.
-
Harvest the cells and resuspend them in the assay buffer provided with the kit.
-
Follow the manufacturer's protocol for the ALDEFLUOR™ assay. This typically involves:
-
Adding the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transferring half of the cell suspension to a tube containing DEAB to serve as the negative control.
-
Incubating both tubes at 37°C for 30-60 minutes.
-
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel. The ALDH-positive population is defined by the fluorescence that is inhibited by DEAB.
Visualizations
Caption: this compound's primary mechanism via microtubule destabilization.
Caption: this compound targets cancer stem cells via ALDH inhibition.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – AB Science [ab-science.com]
- 3. Facebook [cancer.gov]
- 4. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 5. ab-science.com [ab-science.com]
- 6. ab-science.com [ab-science.com]
- 7. This compound in oncology – AB Science [ab-science.com]
mechanisms of potential resistance to AB8939
Welcome to the technical support center for AB8939. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule tubulin polymerization inhibitor. It binds to the colchicine-binding site on the beta-subunit of tubulin, leading to rapid destabilization of microtubules.[1][2] This disruption of the microtubule network arrests cells in the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][2]
Q2: What are the known advantages of this compound over other microtubule-targeting agents?
A2: this compound has been shown to circumvent resistance mechanisms that limit the efficacy of other chemotherapeutics.[2][3] Notably, it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[2][3] Additionally, it is not deactivated by myeloperoxidase (MPO), an enzyme that can inactivate vinca (B1221190) alkaloids.[4][5]
Q3: Has resistance to this compound been observed in preclinical models?
A3: To date, published preclinical studies have focused on the efficacy of this compound in overcoming existing resistance to other drugs, such as doxorubicin, cytarabine, and azacitidine.[1][6][7] There is currently no publicly available data on the development of cell lines with acquired resistance specifically to this compound. However, based on the mechanism of action of other colchicine-binding site inhibitors, potential resistance mechanisms can be theorized.
Q4: What are the potential mechanisms of resistance to colchicine-binding site inhibitors like this compound?
A4: Potential mechanisms of resistance to microtubule destabilizers that bind to the colchicine (B1669291) site may include:
-
Mutations in α- or β-tubulin: These mutations could alter the drug-binding site, reducing the affinity of this compound for tubulin.
-
Increased microtubule stability: Mutations in tubulin could also lead to hyperstable microtubules, which would be inherently more resistant to the destabilizing effects of this compound.
-
Changes in tubulin isotype expression: Overexpression of certain tubulin isotypes might confer resistance.
Q5: What is the role of aldehyde dehydrogenase (ALDH) in the context of this compound?
A5: Recent information suggests that this compound may also inhibit aldehyde dehydrogenase (ALDH). ALDH is an enzyme often associated with cancer stem cells, which are known to be resistant to many conventional chemotherapies and are a source of relapse. By targeting ALDH, this compound may be able to eliminate these resistant cancer stem cells.
Troubleshooting Guides
Issue 1: Reduced sensitivity or suspected resistance to this compound in a previously sensitive cell line.
This guide provides a workflow to investigate if a cell line is developing resistance to this compound.
Experimental Workflow to Investigate Reduced Sensitivity
References
- 1. This compound – AB Science [ab-science.com]
- 2. ashpublications.org [ashpublications.org]
- 3. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 4. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 5. This compound in oncology – AB Science [ab-science.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. AB Science provides an update on the microtubule program [globenewswire.com]
troubleshooting inconsistent results with AB8939
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB8939. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors related to both the compound and the experimental setup. Here are some key areas to investigate:
-
Cell Health and Density: The health and confluency of your cell lines are critical. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment. Over-confluent or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.
-
Compound Stability and Handling: this compound is a small molecule inhibitor.[1] Ensure proper storage of the compound as recommended by the manufacturer. Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Assay Incubation Time: The duration of exposure to this compound will significantly impact the apparent IC50. As this compound induces G2/M cell cycle arrest and subsequent apoptosis, shorter incubation times might not capture the full extent of cell death.[2] We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.
-
Cell Line Specifics: Different cell lines will exhibit varying sensitivities to this compound. The compound has shown high potency in hematopoietic tumor cell lines.[3] Its efficacy can also be influenced by the expression of drug resistance mechanisms, although this compound has been shown to circumvent P-glycoprotein (Pgp) mediated resistance.[2][4]
Q2: Our cell viability results with this compound are not reproducible. What experimental parameters should we check?
Reproducibility issues often stem from subtle variations in experimental protocols. Consider the following:
-
Seeding Uniformity: Ensure even cell distribution in multi-well plates. Inconsistent cell numbers per well will lead to variable results. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) within a set of experiments to minimize variability.
-
Edge Effects in Plates: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile media or PBS.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
Q3: We are not observing the expected G2/M arrest after this compound treatment. What could be the reason?
If you are not observing the anticipated cell cycle arrest, consider these points:
-
Compound Concentration: this compound has been shown to induce a strong mitotic arrest at sub-micromolar concentrations (e.g., 90% of HCT116 cells in G2/M at 10 nM).[2] Verify that the concentration range you are using is appropriate for your cell line. A dose-response experiment is recommended.
-
Timing of Analysis: The G2/M arrest is a dynamic process. The peak of the arrest may occur at a specific time point post-treatment. A time-course experiment analyzing cell cycle distribution at different intervals (e.g., 12, 24, 36 hours) can help identify the optimal window for observation.
-
Cell Synchronization: If you are looking for a very distinct G2/M peak, consider synchronizing your cells before adding this compound. This will create a more uniform population of cells progressing through the cell cycle.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies. Note that optimal concentrations and times will vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Concentration | Time | Observed Effect | Citation |
| G2/M Arrest | HCT116 | 10 nM | 24 hours | 90% of cells in G2/M phase. | [2] |
| G2/M Arrest | MOLM14 (Ara-C resistant) | 2 to 20 nM | Not Specified | Dose-dependent G2/M arrest. | [2] |
| IC50 | MES-SA, MES-SA/MX2, MES-SA/Dx5 | ≤10 nM | 6 days | Efficient inhibition of both sensitive and multidrug-resistant cell lines. | [2] |
| Microtubule Destabilization | 3T3NIH | 100 nM | 1 hour | Rapid and radical destabilization of the microtubule network. | [2] |
| In Vitro Microtubule Polymerization Inhibition | N/A (cell-free) | ~1 µM | Not Specified | 50% inhibition. | [2] |
| In Vitro Microtubule Polymerization Inhibition | N/A (cell-free) | >5 µM | Not Specified | 100% inhibition. | [2] |
Experimental Protocols
Protocol: Cell Viability (MTT/XTT) Assay for this compound
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
minimizing AB8939 degradation in experimental setups
Welcome to the technical support center for AB8939. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Troubleshooting Guide
This guide provides solutions to specific problems you might face while working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in vitro. | Degradation of this compound in stock solutions. | 1. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light. |
| Degradation in cell culture media. | 1. Add this compound to the cell culture media immediately before treating the cells. 2. Minimize the exposure of this compound-containing media to light by using amber-colored tubes and plates or by covering them with foil. 3. Conduct pilot studies to determine the stability of this compound in your specific cell culture media over the time course of your experiment. | |
| Precipitation of this compound in aqueous solutions. | Poor solubility of this compound in aqueous buffers. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Consider using a surfactant or other formulation agent to improve solubility, after validating its compatibility with your assay. |
| Variability in experimental results between batches. | Inconsistent handling and storage of this compound. | 1. Implement a standardized protocol for the preparation, storage, and handling of this compound across all experiments and laboratory personnel. 2. Maintain a detailed log of each batch of this compound, including date of receipt, storage conditions, and preparation of stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, for many synthetic small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in your experimental setup is low enough to not affect your biological system, typically below 0.5%.
Q2: How should I store this compound powder and stock solutions?
A2: As a general best practice for synthetic small molecules, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in an organic solvent like DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, also protected from light.
Q3: Is this compound sensitive to light?
A3: Many small molecule compounds are light-sensitive. To minimize the risk of photodegradation, it is recommended to handle this compound in low-light conditions and store it in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil).
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions and specific cell culture media has not been publicly documented. It is a best practice to prepare fresh dilutions in your aqueous buffer or media immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: Is this compound susceptible to degradation by enzymes?
A5: this compound is not degraded by the enzyme myeloperoxidase.[1][2][3][4] This provides an advantage over some other chemotherapeutic agents. However, its susceptibility to other enzymes has not been widely reported.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions and in a low-light environment, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay with this compound
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile, amber-colored or foil-wrapped multi-well plates
-
-
Procedure:
-
Seed the cells in the multi-well plates at the desired density and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired experimental duration under standard cell culture conditions.
-
Proceed with the specific assay readout (e.g., cell viability, apoptosis assay).
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Logic diagram for troubleshooting inconsistent this compound results.
References
- 1. ab-science.com [ab-science.com]
- 2. AB Science provides intitial Phase 1 data for the combination of this compound with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia - BioSpace [biospace.com]
- 3. AB Science provides an update on the microtubule program [globenewswire.com]
- 4. ab-science.com [ab-science.com]
addressing variability in AB8939 patient-derived samples
Welcome to the technical support center for AB8939. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on addressing the inherent variability in patient-derived samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a microtubule destabilizer.[1][2][3] It binds to the colchicine-binding site on the beta-subunit of tubulin, preventing microtubule polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][4]
Q2: Does this compound have any other reported mechanisms of action?
A2: Yes, in addition to microtubule destabilization, this compound has been reported to inhibit aldehyde dehydrogenase (ALDH).[1] ALDH is an enzyme often found in cancer stem cells, which are a subpopulation of cells in Acute Myeloid Leukemia (AML) known for their resistance to conventional therapies and their role in disease relapse.[1] By targeting ALDH, this compound may specifically eliminate these resistant cancer stem cells.[1]
Q3: In which cancer types has this compound shown preclinical activity?
A3: Preclinical studies have demonstrated that this compound has broad applicability as a potent anticancer agent, particularly in tumors of hematopoietic and lymphoid tissues, including Acute Myeloid Leukemia (AML).[2][5] It has shown activity in various hematopoietic tumor cell lines, including AML, B cell lymphoma, T cell lymphoma, and multiple myeloma.[5]
Q4: What is the potential advantage of this compound over other microtubule-targeting agents?
A4: A significant advantage of this compound is its ability to circumvent known mechanisms of drug resistance.[2] It has been shown to be effective against cancer cells that overexpress P-glycoprotein (Pgp), a common efflux pump that removes chemotherapeutic drugs from the cell.[3][5] Additionally, it is not deactivated by the myeloperoxidase (MPO) enzyme, which can be a resistance mechanism for other microtubule inhibitors like vinca (B1221190) alkaloids.[6]
Q5: What is the current clinical status of this compound?
A5: this compound is currently in Phase 1/2 clinical trials for the treatment of patients with relapsed or refractory Acute Myeloid Leukemia (AML).[7][8][9] These trials are evaluating its safety, tolerability, and preliminary efficacy both as a monotherapy and in combination with other agents like venetoclax (B612062) and azacitidine.[7][9]
Troubleshooting Guide
Variability in patient-derived samples is a significant challenge in preclinical drug development. The following guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability readouts between different patient samples | - Inherent biological heterogeneity of AML. - Differences in the proportion of leukemic blasts versus normal hematopoietic cells. - Presence of drug-resistant subclones. - Variable expression of drug targets or resistance markers (e.g., P-glycoprotein). | - Characterize each patient sample thoroughly before initiating experiments (e.g., immunophenotyping to determine blast percentage, genetic profiling for relevant mutations). - Group patient samples based on molecular subtypes if possible. - Increase the number of technical and biological replicates to improve statistical power. - Normalize viability data to an untreated control for each individual patient sample. |
| Inconsistent IC50 values for this compound in the same patient sample across experiments | - Inconsistent cell seeding density. - Variation in the duration of drug exposure. - Degradation of this compound in solution. - Cell culture drift over time in culture. | - Standardize cell seeding density and ensure even cell distribution in multi-well plates. - Maintain a consistent drug incubation time for all experiments. - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions as recommended by the manufacturer. - Use low-passage cells and regularly authenticate cell lines. |
| Low potency of this compound observed in some patient-derived AML samples | - Predominance of a drug-resistant clone in the patient sample. - Presence of a high number of stromal cells that may confer resistance. - Reduced expression of the beta-tubulin target. | - Investigate the expression of P-glycoprotein and other drug efflux pumps in the patient samples. - Consider co-culture models with stromal cells to better mimic the bone marrow microenvironment and assess its impact on drug response. - Evaluate the expression levels of beta-tubulin in resistant samples. |
| Difficulty in establishing long-term cultures of patient-derived AML cells | - Suboptimal culture conditions. - Depletion of essential growth factors and cytokines. - Overgrowth of non-malignant cells. | - Use specialized media and supplements recommended for primary AML cell culture. - Supplement cultures with a cocktail of cytokines known to support AML cell growth (e.g., IL-3, IL-6, G-CSF, SCF). - If necessary, perform cell sorting to enrich for the CD34+ or CD34+/CD38- leukemic stem and progenitor cell population. |
| Discrepancy between in vitro results and in vivo (PDX) outcomes | - Differences in drug metabolism and pharmacokinetics in the animal model. - The tumor microenvironment in the PDX model may provide survival signals not present in vitro. - Selection of a specific subclone during in vivo engraftment. | - Correlate in vitro drug sensitivity with the genetic and molecular characteristics of the patient's tumor. - Utilize 3D culture models (e.g., spheroids, organoids) to better recapitulate the in vivo microenvironment. - Perform pharmacokinetic and pharmacodynamic studies in the PDX models to understand drug exposure and target engagement. |
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MES-SA | Sarcoma (drug-sensitive) | ≤10 | [2] |
| MES-SA/MX2 | Sarcoma (multidrug-resistant) | ≤10 | [2] |
| MES-SA/Dx5 | Sarcoma (multidrug-resistant) | ≤10 | [2] |
| HCT116 | Colorectal Tumor | Induces 90% G2/M arrest at 10 nM | [2] |
| MOLM14 | AML (cytarabine-resistant) | Dose-dependent G2/M arrest (2-20 nM) | [2] |
Anti-proliferative Activity of this compound in Patient-Derived AML Blasts
| Patient Samples | IC50 Range | Key Findings | Reference |
| AML Patient Blasts | 1.4 nM to 1.0 µM | - Two-thirds of patients showed nanomolar sensitivity (IC50 ≤ 500 nM). - 44% were very sensitive (IC50 ≤ 100 nM). - 11% were highly sensitive (IC50 ≤ 10 nM). - 66% of cytarabine-resistant blasts were sensitive to this compound. | [10] |
Experimental Protocols
Establishment and Culture of Patient-Derived AML Cells
This protocol is adapted from standard methods for the culture of primary AML cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a cytokine cocktail (e.g., 20 ng/mL IL-3, 20 ng/mL IL-6, 20 ng/mL G-CSF, 20 ng/mL SCF, 20 ng/mL TPO)
-
CD34 MicroBead Kit for cell sorting (optional)
Procedure:
-
Dilute bone marrow aspirate or peripheral blood from AML patients 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in the supplemented RPMI-1640 medium.
-
(Optional) For enrichment of leukemic progenitor cells, perform CD34+ cell selection using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell viability and proliferation regularly and change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effect of this compound on patient-derived AML cells.
Materials:
-
Patient-derived AML cells in culture
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed patient-derived AML cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of patient-derived AML cells.
Materials:
-
Patient-derived AML cells treated with this compound or vehicle control
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
Procedure:
-
Harvest approximately 1 x 10^6 cells for each condition.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound – AB Science [ab-science.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound in oncology – AB Science [ab-science.com]
- 7. This compound for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. targetedonc.com [targetedonc.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: AB8939 Stability and Long-Term Storage Protocols
Disclaimer: The following information is a generalized guide based on best practices for the stability and long-term storage of investigational small molecule anti-cancer drugs. Specific stability data and protocols for AB8939 are not publicly available. Therefore, the quantitative data and detailed experimental protocols provided herein are representative examples and should not be considered as specific instructions for this compound. Researchers should always refer to the manufacturer's or supplier's specific handling and storage recommendations for any investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific data for this compound is not available, investigational small molecule compounds of this nature are typically stored in a desiccated environment at or below -20°C to minimize degradation. It is crucial to prevent freeze-thaw cycles. For short-term storage (e.g., during experimental use), refrigeration at 2-8°C may be acceptable, but this should be validated with stability studies.
Q2: How should I handle this compound in the laboratory?
A2: this compound is described as a microtubule-destabilizing agent and should be handled as a potent cytotoxic compound.[1][2][3][4][5][6] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation and skin contact.[1]
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: To assess the stability of this compound in a specific buffer or formulation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This involves analyzing the sample at an initial time point and then after incubation under the desired experimental conditions (e.g., specific temperature, pH, or in the presence of other excipients). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation pathways for a compound like this compound?
A4: Common degradation pathways for small molecule drugs include hydrolysis, oxidation, and photolysis.[7][8][9] Forced degradation studies are typically performed to identify these potential pathways.[7][8][9][10] This involves subjecting the compound to stress conditions such as acidic, basic, and oxidative environments, as well as exposure to heat and light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light and moisture, and stored at the recommended temperature. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the accuracy of the balance used for weighing the compound. Ensure complete dissolution of the compound in the chosen solvent. Use a validated analytical method to confirm the concentration. | |
| Appearance of unknown peaks in analytical chromatogram | Degradation of the compound. | Perform forced degradation studies to identify potential degradation products. Compare the retention times of the unknown peaks with those of the degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Analyze a blank (solvent only) to rule out contamination. | |
| Precipitation of the compound from solution | Poor solubility of the compound in the chosen solvent or buffer. | Test the solubility of the compound in a range of pharmaceutically acceptable solvents. Consider the use of co-solvents or excipients to improve solubility. |
| Change in temperature or pH of the solution. | Determine the solubility of the compound at different temperatures and pH values. Ensure the experimental conditions are within the optimal range for solubility. |
Quantitative Stability Data (Representative Examples)
The following tables present representative stability data for a hypothetical small molecule with properties similar to this compound.
Table 1: Long-Term Stability of Solid Compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, desiccated | 0 months | 99.8 | White to off-white powder |
| 12 months | 99.7 | No change | |
| 24 months | 99.5 | No change | |
| 2-8°C, desiccated | 0 months | 99.8 | White to off-white powder |
| 6 months | 98.2 | No change | |
| 12 months | 96.5 | Slight yellowing | |
| 25°C / 60% RH | 0 months | 99.8 | White to off-white powder |
| 1 month | 95.1 | Yellowing | |
| 3 months | 90.3 | Brownish powder |
Table 2: Stability of a 10 mM Stock Solution in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC |
| -20°C | 0 hours | 99.8 |
| 24 hours | 99.7 | |
| 1 week | 99.5 | |
| 1 month | 99.1 | |
| 2-8°C | 0 hours | 99.8 |
| 8 hours | 99.2 | |
| 24 hours | 98.1 | |
| Room Temperature | 0 hours | 99.8 |
| 4 hours | 97.5 | |
| 8 hours | 95.2 |
Detailed Experimental Protocols
Protocol 1: Determination of Compound Purity by HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks, expressed as a percentage.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1 to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. mediproducts.net [mediproducts.net]
- 7. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Improving AB8939 Delivery in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of AB8939. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for in vivo studies?
While specific preclinical formulation details for this compound are not publicly disclosed, for small molecule inhibitors with similar characteristics, a common approach involves creating a stock solution in an organic solvent like DMSO, followed by dilution in a pharmaceutically acceptable vehicle for injection. It is crucial to ensure the final concentration of the organic solvent is minimized (typically <10% for animal studies) to avoid toxicity. The final formulation should be a clear solution, free of precipitates.
Q2: What is the recommended route of administration for this compound in animal models?
Clinical trials for this compound have utilized intravenous (IV) administration.[1][2][3] For preclinical in vivo studies in mouse models of Acute Myeloid Leukemia (AML), intravenous injection, typically via the tail vein, is a standard and effective route for achieving systemic exposure.[4][5][6]
Q3: I am observing precipitation of this compound in my formulation upon dilution. What should I do?
Precipitation upon dilution is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Optimize the co-solvent concentration: You may need to adjust the ratio of the organic solvent to the aqueous vehicle.
-
Use a different vehicle: Consider using vehicles containing solubilizing agents such as cyclodextrins, polysorbate 80 (Tween 80), or polyethylene (B3416737) glycol (PEG).
-
pH adjustment: The solubility of a compound can be pH-dependent. Assess the pH of your formulation and adjust if necessary, ensuring it remains within a physiologically tolerable range.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Do not use formulations that have been stored for extended periods, as precipitation can occur over time. Prepare fresh dilutions immediately before administration.
Q4: I am having difficulty with intravenous tail vein injections in mice. What are some common solutions?
Successful tail vein injection requires practice. Here are some tips to improve your technique:
-
Proper restraint: Use an appropriate mouse restrainer to minimize movement.
-
Vein dilation: Warm the mouse's tail using a heat lamp or warm water to dilate the veins, making them more visible and easier to access.[5]
-
Use a small gauge needle: A 27-30 gauge needle is typically recommended for mouse tail vein injections.[6]
-
Bevel up: Ensure the bevel of the needle is facing upwards upon insertion.
-
Shallow angle of entry: Insert the needle at a shallow angle almost parallel to the vein.
-
Confirm placement: Before injecting the full volume, administer a small amount to check for blanching of the vein, which indicates successful placement. If a subcutaneous bleb forms, the needle is not in the vein.[6]
Q5: My in vivo study with this compound is showing inconsistent results. What could be the cause?
Inconsistent results can stem from several factors related to drug delivery:
-
Formulation instability: Ensure your this compound formulation is stable and free of precipitation. Prepare it fresh for each experiment.
-
Inaccurate dosing: Calibrate your pipettes and syringes regularly. Ensure accurate calculation of the dose based on the most recent animal body weights.
-
Variable administration: Inconsistent injection technique can lead to variations in the amount of drug that reaches circulation. Ensure all injections are performed consistently.
-
Animal health: Use healthy animals of a consistent age and weight. Monitor the health of the animals throughout the study, as underlying health issues can affect drug metabolism and response.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
| Symptom | Potential Cause | Troubleshooting Action |
| Precipitate in stock solution | Solvent evaporation, improper storage | Store stock solutions in tightly sealed vials at the recommended temperature. Briefly vortex and visually inspect before use. |
| Cloudiness or precipitate after dilution in vehicle | Poor solubility of this compound in the final vehicle | 1. Increase the proportion of co-solvent (e.g., DMSO) in the final formulation (ensure it remains within non-toxic limits). 2. Test alternative vehicles containing solubilizing excipients (e.g., cyclodextrins, PEG, Tween 80). 3. Adjust the pH of the vehicle. |
| Precipitation over time in the diluted formulation | Time-dependent instability of the formulation | Prepare the final diluted formulation immediately before injection. Do not store diluted formulations. |
Issue 2: Difficulties with Intravenous Administration (Tail Vein)
| Symptom | Potential Cause | Troubleshooting Action |
| Veins are not visible | Vasoconstriction | 1. Warm the mouse's tail with a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.[5] 2. Ensure the mouse is calm and properly restrained. |
| Formation of a subcutaneous bleb upon injection | Needle is not in the vein | 1. Withdraw the needle and re-insert it more proximally on the tail. 2. Adjust the angle of insertion to be shallower. 3. Confirm placement with a small test injection before delivering the full volume.[6] |
| Resistance during injection | Needle is not correctly placed in the vein or is clogged | 1. Do not force the injection. Withdraw and attempt a new injection. 2. Check the needle for any blockage. |
| Leakage from the injection site | Puncture of the vein wall | Apply gentle pressure to the injection site with sterile gauze after withdrawing the needle. |
Experimental Protocols
Protocol 1: Establishment of an AML Patient-Derived Xenograft (PDX) Model
This protocol is a generalized guide for establishing an AML PDX model, a relevant model for testing this compound in vivo.[7][8][9][10][11][12]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Preparation:
-
Thaw cryopreserved primary AML patient mononuclear cells rapidly in a 37°C water bath.
-
Slowly transfer the cells into a larger volume of pre-warmed RPMI-1640 medium containing 20% FBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or saline.
-
Determine cell viability using a method such as trypan blue exclusion.
-
-
Injection:
-
Inject 1-10 x 10^6 viable AML cells in a volume of 100-200 µL intravenously into the tail vein of each mouse.
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis).
-
At regular intervals (e.g., every 2-4 weeks), collect peripheral blood to monitor for the presence of human CD45+ cells by flow cytometry to confirm engraftment.
-
-
Treatment Initiation:
-
Once engraftment is confirmed (typically when human CD45+ cells reach a predetermined percentage in the peripheral blood), randomize the mice into treatment and control groups to begin administration of this compound.
-
Protocol 2: In Vivo Efficacy Study of this compound in an AML PDX Model
-
Model: Established AML PDX mice.
-
Grouping: Randomize mice into the following groups (example):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (standard-of-care AML drug)
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation and vehicle control as described in the FAQs and troubleshooting guides.
-
Administer the treatment intravenously via the tail vein according to the desired dosing schedule (e.g., daily for a set number of days, followed by a rest period).
-
-
Monitoring:
-
Measure animal body weights regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
At the end of the study, collect bone marrow and spleen to assess leukemic infiltration.
-
-
Endpoint:
-
The primary endpoint may be survival or a significant reduction in tumor burden in the this compound-treated groups compared to the vehicle control group.
-
Protocol 3: Small Molecule Biodistribution Study
This is a general protocol for assessing the biodistribution of a small molecule like this compound.[13][14][15][16][17]
-
Animal Model: Use healthy mice or tumor-bearing mice, depending on the study objective.
-
Drug Administration: Administer a single dose of this compound intravenously.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 8 hr, 24 hr).
-
Sample Collection:
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, brain, bone marrow).
-
-
Sample Processing and Analysis:
-
Homogenize the tissue samples.
-
Extract this compound from the tissue homogenates and plasma.
-
Quantify the concentration of this compound in each sample using a sensitive analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound per gram of tissue at each time point.
-
Determine pharmacokinetic parameters such as tissue-to-plasma ratios.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Logical workflow for troubleshooting inconsistent in vivo results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ab-science.com [ab-science.com]
- 3. AB Science received FDA authorization to initiate Phase 1/II trial of this compound in the treatment of acute myeloid leukemia – AB Science [ab-science.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 12. crownbio.com [crownbio.com]
- 13. biocytogen.com [biocytogen.com]
- 14. avancebio.com [avancebio.com]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Local and systemic biodistribution of a small-molecule radiopharmaceutical probe after transcatheter embolization and intra-arterial delivery in a porcine orthotopic renal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating P-glycoprotein (P-gp) Mediated Resistance to AB8939
Welcome to the technical support center for AB8939. This resource is designed for researchers, scientists, and drug development professionals to address the potential for P-glycoprotein (P-gp) mediated resistance to this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel, small-molecule microtubule destabilizer.[1] It binds to tubulin and induces the rapid disassembly of microtubules, which are essential for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in a wide range of tumor cell lines, particularly those of hematopoietic origin.[1]
Q2: Is this compound a substrate for P-glycoprotein (P-gp/MDR1)?
A2: Based on available preclinical data, this compound is not a substrate for P-glycoprotein and can circumvent P-gp-mediated multidrug resistance.[1] This is a key differentiating feature compared to many traditional microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, whose efficacy can be limited by P-gp overexpression.
Q3: What experimental evidence supports the claim that this compound overcomes P-gp-mediated resistance?
A3: Studies have demonstrated that this compound is highly effective in killing doxorubicin-resistant cell lines that overexpress P-glycoprotein, such as the human uterine sarcoma cell line MES-SA/Dx5.[1] The anti-proliferative activity of this compound is comparable in the P-gp overexpressing MES-SA/Dx5 cell line and its parental, drug-sensitive counterpart, MES-SA.[1]
Q4: How does the potency of this compound compare in P-gp expressing and non-expressing cells?
A4: The potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), remains in the low nanomolar range regardless of P-gp expression status. This indicates that the efflux pump activity of P-gp does not significantly impact the intracellular concentration and cytotoxic effect of this compound.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in-vitro cytotoxic activity of this compound in comparison to a known P-gp substrate, Doxorubicin, in the MES-SA and MES-SA/Dx5 cell lines. The Resistance Factor (RF) is calculated as the ratio of IC50 in the resistant cell line to the IC50 in the parental cell line. A high RF for Doxorubicin confirms the P-gp mediated resistance phenotype of the MES-SA/Dx5 cells, while an RF close to 1 for this compound indicates its ability to overcome this resistance mechanism.
| Compound | Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor (RF) |
| This compound | MES-SA | Low/Negative | ≤10 | ~1 |
| MES-SA/Dx5 | High | ≤10 | ||
| Doxorubicin | MES-SA | Low/Negative | ~20-50 | >100 |
| MES-SA/Dx5 | High | >2000 |
Note: The IC50 values are approximate and may vary depending on experimental conditions.
Experimental Protocols
To verify these findings in your own laboratory setting, we recommend the following experimental workflow.
Caption: Recommended experimental workflow.
Confirmation of P-gp Expression by Western Blot
This protocol ensures that the cell model used for cytotoxicity and functional assays has the expected P-gp expression profile.
Materials:
-
MES-SA and MES-SA/Dx5 cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody: Anti-P-glycoprotein/MDR1 (e.g., clone C219)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest MES-SA and MES-SA/Dx5 cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at ~170 kDa should be prominent in MES-SA/Dx5 lysates and absent or weak in MES-SA lysates.
Cytotoxicity Assay (MTT Assay)
This assay will determine the IC50 values of this compound and control compounds in the parental and P-gp overexpressing cell lines.
Materials:
-
MES-SA and MES-SA/Dx5 cells
-
This compound, Doxorubicin (positive control for P-gp substrate)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed MES-SA and MES-SA/Dx5 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Doxorubicin for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by non-linear regression.
P-gp Functional Assay (Calcein-AM Efflux Assay)
This assay directly measures the efflux activity of P-gp and can be used to confirm that this compound does not interfere with this function.
Materials:
-
MES-SA and MES-SA/Dx5 cells
-
Calcein-AM (a fluorescent P-gp substrate)
-
Verapamil or Cyclosporin A (P-gp inhibitors, positive controls)
-
This compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well plate.
-
Compound Incubation: Pre-incubate the cells with this compound, a P-gp inhibitor (positive control), or vehicle control for 30-60 minutes.
-
Calcein-AM Loading: Add Calcein-AM to all wells and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular calcein (B42510) fluorescence. In P-gp overexpressing cells (MES-SA/Dx5), the fluorescence should be low due to Calcein-AM efflux. In the presence of a P-gp inhibitor, fluorescence should increase. This compound is not expected to increase fluorescence, indicating it does not inhibit P-gp.
Troubleshooting Guides
Caption: Troubleshooting decision tree.
Issue 1: Higher than expected IC50 for this compound in the MES-SA/Dx5 cell line.
-
Potential Cause 1: Incorrect P-gp expression status.
-
Troubleshooting Step: Confirm the overexpression of P-gp in your MES-SA/Dx5 cell line compared to the parental MES-SA line using Western Blot as described in the protocol above. Consistent P-gp expression can be passage-dependent; it is advisable to use cells within a defined passage number range.
-
-
Potential Cause 2: The observed resistance is not P-gp mediated.
-
Troubleshooting Step: If P-gp expression is confirmed, but you suspect other resistance mechanisms, consider performing whole-transcriptome sequencing (RNA-seq) to identify other upregulated ABC transporters or alterations in pathways related to drug metabolism or apoptosis.
-
-
Potential Cause 3: Compound integrity.
-
Troubleshooting Step: Ensure the proper storage and handling of the this compound compound. Verify its concentration and purity.
-
Issue 2: Inconsistent results in the Calcein-AM assay.
-
Potential Cause 1: Suboptimal cell health.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase with high viability (>95%). Stressed cells can exhibit altered membrane permeability.
-
-
Potential Cause 2: Incorrect dye concentration or incubation time.
-
Troubleshooting Step: Optimize the concentration of Calcein-AM and the incubation times. High concentrations can lead to self-quenching, while insufficient loading time will result in a low signal.
-
-
Potential Cause 3: High background fluorescence.
-
Troubleshooting Step: Use phenol (B47542) red-free medium during the assay. Ensure that the plate reader settings are optimized for the fluorescence spectrum of calcein.
-
Issue 3: No difference in cytotoxicity between MES-SA and MES-SA/Dx5 for the positive control (e.g., Doxorubicin).
-
Potential Cause: Loss of resistant phenotype.
-
Troubleshooting Step: The MES-SA/Dx5 cell line may lose its P-gp overexpression over time, especially if not maintained in a low concentration of the selection drug (doxorubicin). Re-validate P-gp expression by Western Blot and P-gp function with a Calcein-AM assay. If the phenotype is lost, a new vial of cells from a validated stock should be used.
-
References
Validation & Comparative
A Head-to-Head Comparison of AB8939 and Other Tubulin Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy. However, challenges such as drug resistance and toxicity necessitate the development of novel agents with improved efficacy and safety profiles. This guide provides an objective comparison of the novel tubulin inhibitor AB8939 against established agents—paclitaxel (B517696), vincristine, and colchicine (B1669291)—supported by preclinical experimental data.
Mechanism of Action: A New Approach to Microtubule Disruption
This compound is a next-generation, synthetic small molecule that induces rapid destabilization of microtubules by binding to the colchicine-binding site on the β-subunit of tubulin.[1][2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] A key differentiating factor of this compound is its ability to circumvent common multidrug resistance mechanisms, such as P-glycoprotein (Pgp) and myeloperoxidase (MPO) mediated resistance, which often limit the efficacy of traditional tubulin inhibitors like vinca (B1221190) alkaloids.[3][4] Furthermore, emerging evidence suggests a dual mechanism of action for this compound, which includes the inhibition of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cell survival and treatment resistance.[5]
dot
Caption: Mechanism of Action of Tubulin Inhibitors.
Comparative In Vitro Efficacy
The cytotoxic potential of this compound has been evaluated across a broad range of hematological and solid tumor cell lines, demonstrating potent anti-proliferative activity with IC50 values predominantly in the nanomolar range.[1] A critical advantage of this compound is its efficacy in multidrug-resistant (MDR) cancer cells.
| Compound | Cell Line | Cancer Type | Resistance Mechanism | IC50 (nM) | Reference |
| This compound | MES-SA/Dx5 | Sarcoma | Pgp-mediated | ≤10 | [1] |
| Vincristine | MES-SA/Dx5 | Sarcoma | Pgp-mediated | >1500 | [1] |
| This compound | HL60 (Doxorubicin-resistant) | Acute Myeloid Leukemia | Pgp-mediated | Potent activity | [3] |
| This compound | U937 (Doxorubicin-resistant) | Acute Myeloid Leukemia | Pgp-mediated | Potent activity | [3] |
| Paclitaxel | Various | Various | - | 2.5 - 7.5 (24h exposure) | |
| Colchicine | A375 | Melanoma | - | 10.6 ± 1.8 | |
| Note: Direct head-to-head IC50 comparisons of this compound with paclitaxel and colchicine in the same cell lines under identical conditions are limited in the currently available literature. The presented IC50 values for paclitaxel and colchicine are for general reference and may not be directly comparable due to differing experimental setups. |
Comparative In Vivo Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models
Preclinical studies utilizing patient-derived xenograft (PDX) models of AML have demonstrated the significant in vivo activity of this compound. In these models, this compound has shown superior efficacy in reducing leukemia burden and extending survival compared to standard-of-care chemotherapeutic agents.
| Compound | AML Model | Key Findings | Reference |
| This compound | Cytarabine (Ara-C) resistant PDX | Significantly decreased blast concentration in blood and bone marrow compared to Ara-C.[3] | [3] |
| This compound | Azacitidine resistant PDX | Substantially decreased blast concentration in blood, bone marrow, and spleen relative to azacitidine.[3] | [3] |
| This compound | MOLM14 (Ara-C resistant) | 60% improvement in median survival at 6 and 12 mg/kg compared to control and Ara-C. 100% improvement in median survival with an optimized dosing schedule.[6] | [6] |
| Vincristine | HL-60 | Median survival of 51 days. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the evaluation of these tubulin inhibitors.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, paclitaxel, vincristine, colchicine) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Patient-derived xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents in a setting that more closely mimics human disease.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., AML PDX cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., this compound, vincristine) via the appropriate route (e.g., intravenous, intraperitoneal) according to a defined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Data Analysis: Compare the tumor growth and survival curves between the treatment and control groups to determine the efficacy of the compound.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a buffer that promotes polymerization.
-
Compound Addition: Add various concentrations of the test compound to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the polymerization process by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control.
dot
Caption: Experimental Workflow for Evaluating Tubulin Inhibitors.
Conclusion
This compound emerges as a promising next-generation tubulin inhibitor with a distinct mechanism of action and a favorable preclinical profile. Its ability to overcome common drug resistance mechanisms and its potent efficacy in preclinical models of AML highlight its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic utility in patients with hematological malignancies and other cancers. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ab-science.com [ab-science.com]
- 3. This compound in oncology – AB Science [ab-science.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: AB8939 Versus Vinca Alkaloids in Acute Myeloid Leukemia (AML) Models
This guide provides a detailed comparison of the novel microtubule inhibitor AB8939 and the established class of vinca (B1221190) alkaloids for the treatment of Acute Myeloid Leukemia (AML), tailored for researchers, scientists, and drug development professionals. The comparison is based on preclinical data, focusing on mechanisms of action, efficacy in AML models, and resistance profiles.
Overview and Mechanism of Action
Both this compound and vinca alkaloids target microtubules, which are essential for cell division. However, their specific binding sites and ability to overcome common resistance mechanisms differ significantly.
This compound is a structurally novel, synthetic small molecule that destabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] X-ray crystallography has shown that this compound binds to the colchicine-binding site on the beta-subunit of tubulin.[1][2] A key advantage of this compound is its ability to circumvent resistance mediated by P-glycoprotein (Pgp) efflux pumps and its insensitivity to deactivation by the myeloperoxidase (MPO) enzyme, which is prevalent in myeloid cells.[1][2][3][4][5] More recent findings suggest a dual mechanism of action, where this compound also inhibits aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells, potentially reducing treatment resistance and relapse.[6][7]
Vinca Alkaloids , such as vincristine (B1662923) and vinblastine, are naturally derived compounds that also disrupt microtubule function.[8][9] They bind to the ends of microtubules, suppressing their dynamic instability and leading to depolymerization, which ultimately triggers G2/M phase arrest and apoptosis.[10][11] Unlike this compound, vinca alkaloids are known substrates for Pgp efflux pumps, a common mechanism of multidrug resistance in cancer cells.[12] Furthermore, they can be inactivated by the MPO enzyme, limiting their efficacy in AML.[1][2][3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound receives orphan drug designation for acute myeloid leukemia from the FDA [aml-hub.com]
- 3. This compound in oncology – AB Science [ab-science.com]
- 4. ashpublications.org [ashpublications.org]
- 5. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 6. rarecancernews.com [rarecancernews.com]
- 7. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vinca Alkaloids - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijsra.net [ijsra.net]
- 12. A Pilot Phase II Study of the Feasibility and Efficacy of Vincristine Sulfate Liposome Injection in Patients With Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
Synergistic Potential of AB8939 and Venetoclax: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of the novel microtubule destabilizer AB8939 in combination with the BCL-2 inhibitor venetoclax (B612062), with a focus on its potential in treating Acute Myeloid Leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of preclinical and early clinical findings.
Executive Summary
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML, particularly in relapsed or refractory settings. The distinct and complementary mechanisms of action of these two agents provide a strong rationale for their combined use. Preclinical data has demonstrated an additive anti-leukemic effect, and early clinical findings from the Phase I/II AB18001 trial have shown encouraging responses in heavily pre-treated AML patients, including those who have previously progressed on venetoclax.
Mechanisms of Action: A Dual-Pronged Attack on AML
This compound: Targeting Cell Division and Cancer Stem Cells
This compound is a novel small molecule with a dual mechanism of action:
-
Microtubule Destabilization: this compound binds to tubulin, leading to the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] A key advantage of this compound is its ability to circumvent multidrug resistance mechanisms, such as P-glycoprotein (Pgp) efflux pumps, that often limit the efficacy of other microtubule-targeting agents.[2]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: this compound also inhibits ALDH, an enzyme associated with cancer stem cells (CSCs).[1][3][4] CSCs are a subpopulation of tumor cells believed to be responsible for therapy resistance and relapse. By targeting ALDH, this compound has the potential to eradicate these resilient cells.[3][5]
Venetoclax: Restoring Apoptosis
Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[6] In many hematological malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade programmed cell death. Venetoclax binds to the BH3 domain of BCL-2, displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[6][7] Resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, such as MCL-1.[7]
The Rationale for Combination Therapy
The combination of this compound and venetoclax is predicated on the principle of synergistic or additive effects stemming from their distinct and complementary mechanisms of action.[3] The pro-apoptotic pressure induced by this compound's disruption of microtubule function is expected to be amplified by venetoclax's simultaneous inhibition of the BCL-2-mediated survival pathway. Furthermore, this compound's targeting of ALDH-positive cancer stem cells addresses a critical mechanism of resistance and relapse that may not be adequately addressed by venetoclax alone. This multi-faceted attack on AML cells, targeting both the bulk tumor population and the resilient cancer stem cell compartment, holds the promise of deeper and more durable responses. Encouragingly, the combination is also anticipated to have a manageable safety profile with low hematologic toxicity.[3]
Preclinical Evidence of Synergy
Animal studies utilizing patient-derived xenograft (PDX) models of AML have provided the foundational evidence for the combination's efficacy.
| Model | Treatment | Observed Effect | Reference |
| MECOM-grafted PDX mice | This compound + Venetoclax | Additive effect, increased survival | [3] |
| Human PDX AML mice | This compound | Eradication of Leukemia Cancer Stem Cells | [3] |
| Cytarabine-refractory AML PDX mice | This compound + Cytarabine | Synergistic response | [8] |
These preclinical findings demonstrate that the combination of this compound with standard-of-care agents, including venetoclax, can lead to enhanced anti-leukemic activity.
Clinical Data: Early Signs of Efficacy
The ongoing Phase I/II clinical trial (AB18001; NCT05211570) is evaluating the safety and efficacy of this compound as a monotherapy and in combination with other agents, including venetoclax, in patients with relapsed or refractory AML and myelodysplastic syndrome (MDS).[9][10][11][12]
Initial data from the first three patients treated with the this compound and venetoclax combination have been reported:
| Metric | Result | Patient Population | Reference |
| Disease Control Rate | 100% (3/3) | 3rd or 4th line relapsed/refractory AML | [13] |
| Partial Response Rate | 100% (3/3) | 3rd or 4th line relapsed/refractory AML | [13] |
| Complete Remission | 1 patient | 3rd or 4th line relapsed/refractory AML | [13] |
Notably, two of these three patients had previously progressed on venetoclax-based therapies, suggesting that the addition of this compound may overcome resistance to BCL-2 inhibition.[13] The combination has been reported to be well-tolerated with low hematological toxicity.[13]
Experimental Protocols
Detailed protocols for the specific preclinical studies on the this compound and venetoclax combination are not publicly available. However, based on standard methodologies, representative protocols are provided below.
Cell Viability and Synergy Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax as single agents and to assess the synergistic, additive, or antagonistic effects of their combination in AML cell lines.
-
Methodology:
-
AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a dose-response matrix of this compound and venetoclax, both alone and in combination, for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
IC50 values are calculated for each drug alone.
-
The combination data is analyzed using the Chou-Talalay method to determine a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the in vivo efficacy of the this compound and venetoclax combination in a more clinically relevant model.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are engrafted with primary AML cells from patients.
-
Once leukemia is established (confirmed by flow cytometry of peripheral blood), mice are randomized into treatment groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor burden is monitored regularly by assessing the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen.
-
Overall survival is monitored, and Kaplan-Meier survival curves are generated.
-
At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess apoptosis and other biomarkers.
-
Visualizing the Synergy
Signaling Pathway of this compound and Venetoclax Combination
References
- 1. ab-science.com [ab-science.com]
- 2. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 3. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 4. ab-science.com [ab-science.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. medness.org [medness.org]
- 10. targetedonc.com [targetedonc.com]
- 11. AB Science reports a first complete bone marrow response in a relapsed refractory acute myeloid leukemia patient from the very low dose arm of its this compound Phase I/II clinical trial (AB18001) – AB Science [ab-science.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Summary of the virtual conference held on October 16, 2025 – AB Science [ab-science.com]
A Preclinical and Clinical Comparison of AB8939 and Azacitidine Combination Therapy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging combination therapy of AB8939 and azacitidine for the treatment of Acute Myeloid Leukemia (AML), benchmarked against the current standard-of-care, azacitidine in combination with venetoclax (B612062). This analysis is based on available preclinical and clinical data to inform research and development decisions.
Introduction to Therapeutic Agents
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, particularly in older patients and those with relapsed or refractory disease. Current treatment strategies often involve combination therapies aimed at overcoming resistance and improving efficacy.
This compound is a novel, potent microtubule destabilizing agent.[1][2] Its mechanism of action involves binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1] A key feature of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which are common resistance mechanisms in AML.[1][3]
Azacitidine is a hypomethylating agent that acts as a DNA methyltransferase (DNMT) inhibitor.[1] By inhibiting DNA methylation, azacitidine can lead to the re-expression of tumor suppressor genes that have been silenced, inducing differentiation and apoptosis of leukemic cells.[1]
Venetoclax is a selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival. By inhibiting BCL-2, venetoclax restores the normal apoptotic pathway in cancer cells.
Preclinical Efficacy and Mechanism of Action
This compound in Combination with Azacitidine
Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining this compound with azacitidine. In a patient-derived xenograft (PDX) mouse model of AML with MECOM rearrangement, a marker for poor prognosis, the combination of this compound and azacitidine resulted in a complete response.[1][3]
Furthermore, in an azacitidine-resistant PDX model, this compound administered alone or in combination with azacitidine led to a significant reduction in blast counts compared to azacitidine monotherapy.[1][3] Notably, the addition of this compound did not increase hematotoxicity, suggesting a favorable safety profile for the combination.[1][3]
dot
References
AB8939: A Potent Tubulin Inhibitor Overcoming Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AB8939's activity in multidrug-resistant (MDR) cancer cell lines against other established chemotherapeutic agents. The data presented herein demonstrates this compound's potential to circumvent common resistance mechanisms, highlighting its promise as a therapeutic agent for aggressive and refractory cancers.
Overcoming Key Resistance Mechanisms
This compound is a novel, synthetic small molecule that acts as a tubulin polymerization inhibitor.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on the beta-subunit of tubulin, leading to the destabilization of microtubules.[3] This disruption of the cellular cytoskeleton induces a strong mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.[1][3][4]
A key advantage of this compound is its ability to overcome well-characterized mechanisms of multidrug resistance that limit the efficacy of many conventional chemotherapies.[2] Specifically, this compound has been shown to be effective against cancer cells that overexpress P-glycoprotein (Pgp/MDR1), a major efflux pump that actively removes cytotoxic drugs from the cell.[3][4] Furthermore, unlike vinca (B1221190) alkaloids such as vincristine (B1662923), this compound is not deactivated by the myeloid enzyme myeloperoxidase (MPO), making it a promising candidate for the treatment of myeloid leukemias.[2][3]
Recent findings also indicate a dual mechanism of action for this compound, which includes the inhibition of aldehyde dehydrogenase (ALDH).[5] ALDH is an enzyme often enriched in cancer stem cells, a subpopulation of tumor cells responsible for treatment resistance and relapse.[5] By targeting both tubulin and ALDH, this compound may effectively eliminate both the bulk of tumor cells and the resistant cancer stem cell population.
Comparative Efficacy in Multidrug-Resistant Cell Lines
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of cancer cell lines, including those specifically selected for their resistance to standard chemotherapeutic agents.
Table 1: Activity of this compound in Pgp-Dependent Multidrug-Resistant Sarcoma Cell Lines
| Compound | Parental Cell Line (MES-SA) IC50 (nM) | MDR Cell Line (MES-SA/Dx5) IC50 (nM) | MDR Cell Line (MES-SA/MX2) IC50 (nM) | Resistance Fold-Increase (MES-SA/Dx5) | Resistance Fold-Increase (MES-SA/MX2) |
| This compound | ≤10 | ≤10 | ≤10 | ~1 | ~1 |
| Doxorubicin (B1662922) | 20 | >1500 | >1500 | >75 | >75 |
| Vincristine | 20 | >2000 | >2000 | >100 | >100 |
Data sourced from a 6-day proliferation/survival assay.[3][6] The data clearly shows that while doxorubicin and vincristine lose their efficacy in the Pgp-overexpressing MES-SA/Dx5 and MES-SA/MX2 cell lines, this compound maintains its potent activity with a negligible increase in its half-maximal inhibitory concentration (IC50).[3][6]
Table 2: Activity of this compound in Doxorubicin-Resistant Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Anti-proliferative Effect | Doxorubicin Resistance Status | Myeloperoxidase (MPO) Status |
| HL60 | Strong | Resistant | Positive |
| U937 | Strong | Resistant | Negative |
This demonstrates this compound's potential to overcome refractory/resistant AML, irrespective of MPO status.[3][6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the activity of this compound.
Cell Proliferation and Viability Assay
A colorimetric assay was utilized to assess the anti-proliferative activity of this compound and comparator drugs. Cancer cell lines, including the drug-sensitive parental line MES-SA and its multidrug-resistant counterparts MES-SA/MX2 and MES-SA/Dx5, were seeded in microplates.[3] The cells were then treated with a range of concentrations of the test compounds for a period of 6 days.[3] Following the incubation period, a reagent that is converted into a colored product by metabolically active cells was added. The absorbance of the colored product, which is proportional to the number of viable cells, was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.[3]
Cell Cycle Analysis
To determine the effect of this compound on cell cycle progression, human colorectal tumor cells (HCT116) or cytarabine-resistant MOLM14 AML cells were treated with various concentrations of this compound for 24 hours.[3] After treatment, the cells were harvested, fixed, and stained with a fluorescent DNA-binding dye. The DNA content of the cells was then analyzed by flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing the cell cycle arrest induced by the compound.[3] A strong mitotic arrest was observed at sub-micromolar concentrations of this compound.[3]
Visualizing the Scientific Rationale
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for validating drug resistance and the mechanism of action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound in oncology – AB Science [ab-science.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound – AB Science [ab-science.com]
- 5. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 6. ashpublications.org [ashpublications.org]
AB8939 Demonstrates Broad Efficacy and Overcomes Key Resistance Mechanisms in Preclinical and Clinical Studies
FOR IMMEDIATE RELEASE
Paris, France – December 4, 2025 – New analyses of preclinical and emerging clinical data reveal that AB8939, a novel microtubule destabilizer, exhibits significant anti-leukemic activity and is capable of overcoming common mechanisms of resistance to standard chemotherapies in Acute Myeloid Leukemia (AML). Cross-resistance studies and combination therapy trials have shown its potential in treating refractory and relapsed patient populations, including those with poor prognostic genetic markers.
This compound is a next-generation tubulin inhibitor that circumvents resistance mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which are significant challenges for traditional tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids.[1][2][3] Its unique mechanism of action, which involves binding to the colchicine-binding site on the beta-subunit of tubulin, leads to rapid microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][5]
Overcoming Resistance to Standard-of-Care Chemotherapies
Preclinical investigations have consistently demonstrated this compound's efficacy in cancer cell lines and patient-derived xenograft (PDX) models that are resistant to frontline AML therapies. Notably, this compound has shown potent activity against cell lines resistant to cytarabine (B982) (Ara-C), doxorubicin, and azacitidine.[1][6]
In ex vivo studies on AML patient blasts, this compound demonstrated a strong anti-proliferative effect, with 66% of Ara-C-resistant blasts showing sensitivity to the compound.[7] Furthermore, in vivo studies using Ara-C and azacitidine-resistant PDX models showed that single-agent this compound significantly reduced blast concentrations in the blood, bone marrow, and spleen.[1]
A key advantage of this compound is its insensitivity to Pgp-mediated efflux, a common cause of multidrug resistance.[3] Studies on doxorubicin-resistant cell lines that overexpress Pgp showed that this compound retained its potent anti-proliferative activity.[6] Additionally, unlike vinca alkaloids, this compound is not deactivated by the myeloid enzyme myeloperoxidase (MPO).[1][4][5]
Synergistic Effects in Combination Therapies
The potential of this compound is further highlighted in combination studies, where it has shown additive or synergistic effects with other anti-cancer agents. Early data from the Phase 1/2 AB18001 clinical trial (NCT05211570) in relapsed or refractory AML patients has been particularly promising.
A combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown a 100% partial response rate in the first three treated patients, one of whom achieved complete remission.[8] Importantly, these patients had difficult-to-treat genetic profiles, including TP53 mutations, and two had previously progressed on venetoclax-based therapies.[8][9] The combination was reported to be well-tolerated with no significant hematological toxicity.[8]
Preclinical studies also support the combination of this compound with other agents. In a PDX model, the combination of this compound with venetoclax or azacitidine demonstrated an additive effect and extended survival.[9][10] Similarly, in a cytarabine-resistant PDX model, combining this compound with Ara-C led to increased survival compared to Ara-C alone.[2]
Activity in High-Risk AML Subtypes
This compound has demonstrated activity in AML patients with high-risk genetic markers, which are often associated with resistance to standard chemotherapy and poor prognosis.[9] Notably, responses have been observed in patients with MECOM gene rearrangements, a marker linked to chemotherapy resistance.[2][9] In a Phase 1 trial, 50% of patients with MECOM rearrangements responded to single-agent this compound.[2]
The dual mechanism of action of this compound, targeting both bulk cancer cells and cancer stem cells through the inhibition of aldehyde dehydrogenase (ALDH), may contribute to its efficacy in preventing relapses.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical cross-resistance and combination studies.
| Cell Line/Model | Resistance Profile | This compound IC50 / Effect | Reference Chemotherapy | Source |
| Ara-C-resistant AML blasts | Cytarabine (Ara-C) resistant | 66% of resistant blasts sensitive to this compound | Cytarabine | [7] |
| Doxorubicin-resistant cell line (MES-SA/Dx5) | Doxorubicin resistant (Pgp overexpression) | Efficiently killed by this compound | Doxorubicin | [6] |
| Doxorubicin-resistant AML cell lines (HL60, U937) | Doxorubicin resistant | Strong anti-proliferative effect | Doxorubicin | [5] |
| MECOM rearrangement cell lines (ex vivo) | - | 50% response with single agent this compound | - | [2] |
| In Vivo Model | Resistance Profile | This compound Treatment Effect (Single Agent) | This compound Combination Effect | Source |
| Cytarabine (Ara-C) resistant PDX model | Cytarabine resistant | Decreased blasts in blood and bone marrow; decreased tumor growth | Increased survival with Ara-C | [1][2] |
| Azacitidine resistant PDX model | Azacitidine resistant | Substantially decreased blasts in blood, bone marrow, and spleen | Significant reduction in blasts with azacitidine | [1][2] |
| MECOM rearrangement PDX model | - | - | Synergistic effect with Vidaza (azacitidine) leading to complete response | [2] |
| MECOM patient grafted mice | - | Extended survival | Additive effect with Venclexta (venetoclax) or Vidaza (azacitidine) | [9] |
Experimental Protocols
Ex Vivo Proliferation/Viability Assay: Acute myeloid leukemia blasts were isolated from patient peripheral blood and/or bone marrow samples. Mononuclear cells were purified and treated for 48 hours with various concentrations of this compound or a reference chemotherapy (e.g., cytarabine). Cell proliferation and viability were then analyzed to determine the half-maximal inhibitory concentration (IC50) values.[7]
Patient-Derived Xenograft (PDX) Models: PDX models were established by grafting cells from AML patients into immunodeficient mice. These models mimic the human disease more closely than traditional cell line xenografts. For cross-resistance studies, PDX models were derived from patients with documented resistance to specific chemotherapies (e.g., cytarabine, azacitidine). Mice were treated with this compound as a single agent or in combination with other chemotherapies. Efficacy was assessed by monitoring blast concentrations in peripheral blood, bone marrow, and spleen, as well as overall survival and tumor growth.[1][2]
Visualizing the Mechanism of Action and Resistance Evasion
The following diagrams illustrate the mechanism of action of this compound and how it overcomes key resistance pathways.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: this compound overcomes Pgp and MPO-mediated resistance.
Conclusion
This compound is a promising novel therapeutic agent for AML, demonstrating a strong ability to overcome clinically relevant mechanisms of resistance to standard chemotherapies. Its efficacy in resistant and high-risk patient populations, both as a single agent and in combination, warrants further clinical investigation. The ongoing Phase 1/2 trial will provide more definitive data on its safety and efficacy profile.
References
- 1. This compound in oncology – AB Science [ab-science.com]
- 2. AB Science provides an update on the microtubule program [globenewswire.com]
- 3. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound – AB Science [ab-science.com]
- 7. ashpublications.org [ashpublications.org]
- 8. uk.investing.com [uk.investing.com]
- 9. rarecancernews.com [rarecancernews.com]
- 10. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
Validating the Dual-Action of AB8939: A Microtubule Disruptor Targeting Cancer Stem Cells
For Immediate Release
Paris, France – December 4, 2025 – AB Science today released a comprehensive guide on the novel microtubule-targeting agent, AB8939, detailing its dual mechanism of action that potently targets both rapidly dividing cancer cells and the resilient cancer stem cell population. This document provides researchers, scientists, and drug development professionals with objective data comparing this compound to other microtubule inhibitors and outlines the experimental protocols for validating its unique therapeutic profile.
This compound is a next-generation, synthetic small molecule that functions as a microtubule destabilizer.[1][2] Its innovative structure allows it to circumvent common drug resistance mechanisms, including P-glycoprotein (Pgp) efflux pumps and inactivation by myeloperoxidase (MPO), offering a significant advantage over traditional therapies like vinca (B1221190) alkaloids and taxanes.[1][2][3] Emerging data further reveals a second, critical mechanism: the inhibition of aldehyde dehydrogenase (ALDH), an enzyme pivotal to the survival and maintenance of leukemia stem cells (LSCs).[4][5][6] This dual assault on both the bulk tumor and its regenerative core positions this compound as a promising candidate for treating aggressive and relapsed hematological malignancies, particularly Acute Myeloid Leukemia (AML).[5][6][7]
Comparative Performance of this compound
Preclinical studies demonstrate the superior potency and broader applicability of this compound compared to established chemotherapeutic agents. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Hematopoietic and Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Doxorubicin IC50 | Vincristine IC50 | Notes |
| HL60 | Acute Myeloid Leukemia (AML) | ≤10 nM | Resistant | N/A | Doxorubicin-resistant, MPO-positive.[3] |
| U937 | Acute Myeloid Leukemia (AML) | ≤10 nM | Resistant | N/A | Doxorubicin-resistant, MPO-negative.[3] |
| MOLM14 | Acute Myeloid Leukemia (AML) | N/A | N/A | N/A | Cytarabine (Ara-C) resistant.[3][8] |
| MES-SA | Human Sarcoma (Parental) | ≤10 nM | 20 nM | 20 nM | Drug-sensitive parental line.[3][8] |
| MES-SA/Dx5 | Human Sarcoma (Resistant) | ≤10 nM | >1.5 µM | >2.0 µM | Doxorubicin-resistant, Pgp-overexpressing.[3][8][9] |
| HCT116 | Colorectal Cancer | Induces 90% G2/M arrest at 10 nM | N/A | N/A | Strong mitotic arrest at sub-micromolar concentrations.[3][8] |
| Various | Breast, Colon, Glioblastoma, Lung, etc. | ≤10 nM | N/A | N/A | Broad anti-tumor activity in multiple solid tumor cell lines.[3] |
IC50 values represent the concentration required to inhibit 50% of cell proliferation. N/A indicates data not available in the reviewed sources.
Table 2: Efficacy of this compound in Overcoming Resistance Mechanisms
| Resistance Mechanism | Traditional Agent | This compound Activity | Supporting Evidence |
| P-glycoprotein (Pgp) Efflux | Doxorubicin, Vincristine | Not a substrate; circumvents resistance | Potent activity in Pgp-overexpressing MES-SA/Dx5 cells (IC50 ≤10 nM).[3][8][9] |
| Myeloperoxidase (MPO) Inactivation | Vinca Alkaloids (e.g., Vincristine) | Not deactivated by MPO | Strong anti-proliferative effect in MPO-positive HL60 cells.[2][3][8] |
| Cytarabine (Ara-C) Resistance | Cytarabine | Active in Ara-C resistant models | Induces G2/M arrest in Ara-C resistant MOLM14 cells and shows efficacy in Ara-C refractory AML PDX models.[3][8][10] |
Visualizing the Dual Mechanism of Action
To elucidate the multifaceted therapeutic strategy of this compound, the following diagrams illustrate its targeted signaling pathways and the experimental workflow for their validation.
Caption: Dual mechanism of this compound on microtubules and cancer stem cells.
Caption: Experimental workflow for validating the dual action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's dual mechanism of action.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
-
Principle: This assay measures the light scattered by microtubules as they polymerize from soluble tubulin dimers. The increase in absorbance (turbidity) at 340 nm is proportional to the mass of the microtubule polymer. Microtubule destabilizers like this compound inhibit this increase.
-
Methodology:
-
Reagents: Purified tubulin (e.g., bovine brain, >99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP solution (100 mM), glycerol (B35011), test compound (this compound), and control compounds (e.g., paclitaxel (B517696) for stabilization, nocodazole (B1683961) for destabilization).
-
Preparation: Prepare a tubulin polymerization mix on ice containing tubulin (final concentration 2-3 mg/mL), 1 mM GTP, and 10% glycerol in General Tubulin Buffer.
-
Assay Execution:
-
Pre-warm a 96-well, clear-bottom plate to 37°C.[11]
-
Add 10 µL of 10x concentrated this compound dilutions, vehicle control (DMSO), or reference compounds to the wells.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.
-
-
Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance versus time. Calculate the maximum polymerization rate (Vmax) and the final plateau of the polymerization curve. Determine the concentration of this compound required for 50% inhibition of tubulin polymerization.[11][12][13]
-
Immunofluorescence Staining of Microtubule Network
-
Principle: This microscopy-based technique visualizes the integrity of the microtubule cytoskeleton within cells. Treatment with this compound is expected to cause a dose-dependent depolymerization and disorganization of the microtubule network.
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HeLa, 3T3-NIH) onto sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 1-24 hours).
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.[14]
-
-
Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[14]
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium and visualize using a fluorescence or confocal microscope.
-
Analysis: Compare the microtubule structure in treated cells versus control cells. Look for evidence of depolymerization, such as loss of filamentous structures and increased diffuse cytoplasmic staining.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: this compound's disruption of the mitotic spindle is expected to arrest cells in the G2/M phase of the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) can quantify the percentage of cells in each phase based on their DNA content.
-
Methodology:
-
Cell Culture & Treatment: Culture cells in suspension or adherent cells (which are later harvested) and treat with various concentrations of this compound for a suitable period (e.g., 24 hours).
-
Harvesting & Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[15][16]
-
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3). Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Gate the populations corresponding to G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases. Quantify the percentage of cells in the G2/M phase for each treatment condition.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR™ Assay)
-
Principle: This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a well-established marker for cancer stem cells.[17][18] The assay uses a fluorescent, non-toxic ALDH substrate (BAAA) that freely diffuses into cells. ALDH converts BAAA into a negatively charged product (BAA) that is retained inside the cell, causing it to become highly fluorescent. A specific ALDH inhibitor, DEAB, is used to establish baseline fluorescence and define the ALDH-positive gate.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
Assay Setup: For each sample, prepare two tubes: a "test" tube and a "control" tube.
-
Staining:
-
To the "test" tube, add the activated ALDEFLUOR™ substrate.
-
Immediately transfer half of this cell suspension to the "control" tube, which contains the ALDH inhibitor DEAB.[19]
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.[17][19]
-
Data Acquisition: Analyze the samples by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Analysis: Quantify the percentage of ALDH-positive (ALDEFLUOR™ bright) cells in the test sample. A reduction in this percentage after treatment with this compound indicates targeting of the cancer stem cell population.
-
Conclusion
The comprehensive data presented in this guide validates the dual mechanism of this compound, which targets both the proliferative and stem cell compartments of tumors. Its ability to act as a potent microtubule destabilizer while simultaneously inhibiting the key cancer stem cell enzyme ALDH underscores its potential as a transformative therapy for AML and other challenging malignancies. The detailed protocols provided herein will enable researchers to further investigate and confirm the unique and promising profile of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in oncology – AB Science [ab-science.com]
- 3. Tubulin Polymerization Assay [bio-protocol.org]
- 4. AB Science will hold a virtual conference on Thursday, October 16, 2025 from 2pm to 3pm CET to provide an update on the Phase 1 study with this compound | Valuespectrum.com [valuespectrum.com]
- 5. ab-science.com [ab-science.com]
- 6. ab-science.com [ab-science.com]
- 7. This compound – Acute Myeloid Leukemia – AB Science [ab-science.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 18. Aldehyde dehydrogenases inhibition eradicates leukemia stem cells while sparing normal progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
A Comparative Safety Profile Assessment: AB8939 vs. Existing Acute Myeloid Leukemia (AML) Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with novel agents seeking to improve upon the efficacy and safety of established therapies. This guide provides a comparative analysis of the safety profile of the investigational drug AB8939 against existing AML treatments, including cytarabine, azacitidine, venetoclax (B612062), and doxorubicin. The information is compiled from preclinical data and ongoing clinical trials to offer an objective overview for the scientific community.
Executive Summary
This compound is a novel microtubule destabilizer currently in Phase 1/2 clinical development (NCT05211570) for relapsed or refractory AML.[1][2][3][4] A key differentiating feature of this compound highlighted in early findings is its favorable safety profile, particularly its apparent lack of significant bone marrow toxicity.[1][5][6] This contrasts with many standard-of-care AML drugs, for which myelosuppression is a dose-limiting toxicity. This guide will delve into the available safety data for this compound and compare it with the known adverse event profiles of commonly used AML therapeutics.
Mechanism of Action Overview
A brief understanding of the drugs' mechanisms is crucial for interpreting their safety profiles.
-
This compound: A microtubule destabilizing agent that binds to the colchicine-binding site on tubulin, inducing cell cycle arrest and apoptosis.[7] Notably, it appears to overcome multidrug resistance mechanisms.[1] It has also been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells.[5]
-
Cytarabine: A pyrimidine (B1678525) analog that inhibits DNA synthesis, primarily affecting rapidly dividing cells.[8]
-
Azacitidine: A hypomethylating agent that induces cytotoxicity in abnormally proliferating hematopoietic cells in the bone marrow.[9]
-
Venetoclax: A BCL-2 inhibitor that promotes apoptosis in cancer cells.[10][11]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Comparative Safety Profile
The following table summarizes the common and serious adverse events associated with this compound and existing AML drugs. The data for this compound is based on preliminary reports from its ongoing clinical trial.
| Adverse Event Category | This compound (emerging data) | Cytarabine | Azacitidine | Venetoclax | Doxorubicin |
| Hematological | Reported to have a lack of bone marrow toxicity and does not appear to cause severe neutropenia.[1][5][6] | Myelosuppression (dose-limiting): Neutropenia, Thrombocytopenia, Anemia.[8][12] | Myelosuppression : Neutropenia, Thrombocytopenia, Anemia.[9] | Neutropenia , Thrombocytopenia, Anemia.[10] | Myelosuppression (dose-limiting): Leukopenia, Neutropenia, Thrombocytopenia, Anemia. |
| Gastrointestinal | Data not yet detailed. | Nausea, Vomiting, Diarrhea, Mucositis.[12] | Nausea, Vomiting, Diarrhea, Constipation.[9] | Nausea, Diarrhea, Vomiting, Constipation.[10] | Nausea, Vomiting, Mucositis, Diarrhea. |
| Infections | Data not yet detailed. | Increased risk of infection due to neutropenia. | Increased risk of infection due to neutropenia.[13] | Upper respiratory tract infections, Pneumonia. | Increased risk of infection due to myelosuppression. |
| Cardiovascular | Preclinical data suggests minimal cardiac toxicity. | Pericarditis, chest pain (rare).[8] | Data not prominent. | Data not prominent. | Cardiotoxicity (acute and chronic, can be dose-limiting and irreversible), Arrhythmias, Congestive heart failure.[14] |
| Neurological | Preclinical data suggests minimal neuronal toxicity. | Cerebellar toxicity (at high doses), confusion, drowsiness. | Data not prominent. | Data not prominent. | Data not prominent. |
| Specific Syndromes | Not reported. | Cytarabine Syndrome : fever, myalgia, bone pain, rash.[12] | Not prominent. | Tumor Lysis Syndrome (TLS) .[10] | Not prominent. |
| Other | "Excellent tolerance" reported in early trials.[3] | Rash, fever. | Injection site reactions, fatigue.[9] | Fatigue, cough, edema. | Alopecia, skin and nail hyperpigmentation, radiation recall reaction. |
Experimental Protocols for Safety Assessment
The safety profiles of these drugs are evaluated through a combination of preclinical and clinical studies.
Preclinical Toxicology Studies
-
In vitro assays: Cytotoxicity assays on various cell lines, including normal human cells, to determine selectivity.
-
In vivo animal studies: Typically conducted in two species (e.g., rodents and non-rodents) to assess systemic toxicity, determine the maximum tolerated dose (MTD), and identify potential target organs for toxicity. For azacitidine, preclinical studies in mice and dogs were used to evaluate hematopoietic toxicity.[15] Venetoclax underwent a range of nonclinical safety studies in accordance with GLP standards. For doxorubicin, animal models (e.g., rats) are used to study cardiotoxicity mechanisms and potential protective strategies.[16]
Clinical Trial Safety Monitoring
-
Phase 1 Trials: The primary objective is to determine the safety and tolerability of the new drug. This involves a dose-escalation design to identify the MTD and dose-limiting toxicities (DLTs).[2][4] The ongoing trial for this compound (NCT05211570) follows this design.[2][4]
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Monitoring: Frequent monitoring of hematology, clinical chemistry, and urinalysis parameters. For cytarabine, this includes complete blood counts, liver function tests, and serum creatinine.[8]
-
Organ-Specific Assessments: Based on preclinical findings or known class effects, specific monitoring is implemented. For doxorubicin, this includes regular cardiac function monitoring through echocardiograms or MUGA scans to detect cardiotoxicity.[17][18][19]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
General Workflow for Safety Assessment in AML Clinical Trials
Caption: Clinical trial safety assessment workflow.
Discussion and Future Directions
The preliminary safety data for this compound are promising, particularly the observation of minimal bone marrow toxicity, a significant departure from the safety profiles of many current AML therapies.[1][5][6] This could translate into a better quality of life for patients and potentially allow for combination therapies with other agents without overlapping hematological toxicities. The combination of this compound with venetoclax has already shown good tolerability in early clinical findings.[5][20]
However, it is crucial to acknowledge that the safety database for this compound is still limited. As the Phase 1/2 trial progresses and more patients are treated, a more comprehensive and quantitative understanding of its safety profile will emerge. Long-term safety data will also be essential to fully characterize any potential delayed toxicities.
For researchers and drug developers, the favorable safety profile of this compound, if confirmed in larger studies, underscores the potential of developing novel agents that target different pathways with distinct and more manageable toxicity profiles. The continued investigation of this compound and similar compounds is warranted to address the unmet need for safer and more effective treatments for AML.
References
- 1. AB Science provides an update on the microtubule program [globenewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. biospace.com [biospace.com]
- 7. AB Science receives regulatory approval from european countries to initiate third stage of Phase I/II study combining its molecule this compound with venetoclax for the treatment of AML – AB Science [ab-science.com]
- 8. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and efficacy of azacitidine in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azacitidine in combination with chemotherapy in pediatric AML patients– a phase I study [aml-hub.com]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical evaluation of hematopoietic toxicity of antileukemic agent, 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of tests for monitoring doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The evaluation of doxorubicin-induced cardiotoxicity: comparison of Doppler and tissue Doppler-derived myocardial performance index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A method for detection of doxorubicin-induced cardiotoxicity: Flow-mediated vasodilation of the brachial artery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Investigational Compound AB8939
Disclaimer: As an investigational compound, a specific Safety Data Sheet (SDS) for AB8939 is not publicly available. The following information is based on general best practices for handling potent, investigational pharmaceutical agents and should be supplemented by institution-specific protocols and a formal risk assessment. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the proper disposal of this substance.
This compound is a novel, synthetic microtubule destabilizer under investigation for the treatment of acute myeloid leukemia (AML). Due to its high potency, stringent safety protocols are necessary for its handling and disposal to ensure personnel safety and environmental protection.
General Safety and Handling Precautions
Given that this compound is a potent compound designed to have a biological effect, it must be handled with care to prevent occupational exposure. Routes of exposure can include inhalation, ingestion, skin absorption, and accidental puncture.
Personal Protective Equipment (PPE): A comprehensive assessment should be conducted to determine the appropriate level of PPE. However, as a baseline for handling potent compounds, the following should be considered:
-
Gloves: Wear appropriate chemical-resistant gloves. It is recommended to use double gloving.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: Depending on the physical form of the compound and the procedure, respiratory protection such as a fitted N95 mask or a powered air-purifying respirator (PAPR) may be necessary, especially when handling powders.[1]
Engineering Controls: To minimize exposure, handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet.[2] For operations with a higher risk of aerosol generation, specialized containment equipment like isolators or glove boxes should be used.[3]
Proper Disposal Procedures for this compound
The disposal of investigational drugs must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following is a step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation All materials contaminated with this compound, including unused product, partially used vials, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[5] These materials should be segregated from other laboratory waste streams to prevent accidental reactions.[6]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a container that is compatible with the chemical nature of the waste. The container must be in good condition, with no leaks or cracks, and have a secure lid.[6][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.[6][7] The label should also include the name of the principal investigator and the laboratory location.[7]
Step 3: Storage Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic. The container must be kept closed at all times, except when adding waste.[6]
Step 4: Contact Environmental Health and Safety (EHS) Once the waste is properly containerized and labeled, contact your institution's EHS department to arrange for pickup and disposal.[4] EHS professionals are trained to handle and transport hazardous waste in compliance with all regulations. They will ensure the waste is sent to a permitted hazardous waste incinerator.[8]
Never dispose of this compound or any other chemical waste down the drain or in the regular trash. [6]
Summary of this compound Characteristics
| Property | Description |
| Mechanism of Action | This compound is a microtubule destabilizer. It binds to tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (cell death).[9][10] |
| Therapeutic Indication | It is being developed for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML). |
| Potency | This compound is a highly potent compound, meaning it elicits a biological response at very low concentrations.[1] |
Visualizing Key Processes
Mechanism of Action: Microtubule Destabilization
References
- 1. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. pharm-int.com [pharm-int.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 10. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for the Investigational Compound AB8939
Disclaimer: As "AB8939" is an investigational compound without publicly available safety data, this document provides a comprehensive safety and handling template based on best practices for potent cytotoxic agents.[1][2] Researchers, scientists, and drug development professionals must conduct a formal risk assessment and adapt these procedures based on the specific chemical and toxicological properties of this compound once they are known.[3][4][5][6]
This guide offers immediate, essential information for the operational handling and disposal of the hypothetical cytotoxic compound this compound, ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to cytotoxic compounds.[7][8] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[8][9] All personnel handling this compound must adhere to the following PPE requirements.
Table 1: PPE Requirements for Handling this compound
| Task | Required PPE |
| Routine Handling (in a Biological Safety Cabinet) | Double chemotherapy-tested gloves, disposable gown, eye protection, surgical mask.[7][10] |
| Handling Outside of a Biological Safety Cabinet | Double chemotherapy-tested gloves, disposable gown, full-face shield, N95 or N100 respirator.[7][10] |
| Compound Weighing and Preparation | Double chemotherapy-tested gloves, disposable gown, full-face shield, N95 or N100 respirator.[7][10][11] |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, eye protection.[12] |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), disposable gown, full-face shield, N95 or N100 respirator, shoe covers.[9][13] |
Key PPE Specifications:
-
Gloves: Must be powder-free and compliant with ASTM standard D-6978-(05)-13 for handling chemotherapy drugs.[7][10] Nitrile, polyurethane, or neoprene gloves are recommended.[7] Vinyl gloves are not suitable.[7]
-
Gowns: Should be disposable, lint-free, and made of a low-permeability fabric. Gowns must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
-
Respiratory Protection: Fit-tested N95 or N100 respirators are necessary when there is a risk of generating airborne powders or aerosols.[7][10]
-
Eye and Face Protection: A full face shield is preferred when there is a risk of splashing.[7][10] If using goggles, they must be worn with a fluid-resistant mask.[7][10]
Operational Plans for Handling this compound
A step-by-step workflow is critical to minimize contamination and exposure risks.
Experimental Workflow for Handling this compound
-
Preparation:
-
Compound Reconstitution:
-
Administration/Application:
-
Transport reconstituted this compound in a sealed, leak-proof, and clearly labeled container.[15]
-
Administer the compound using techniques that minimize the generation of aerosols.
-
-
Decontamination:
-
Hand Hygiene:
-
Thoroughly wash hands with soap and water after removing all PPE.[9]
-
Workflow for Handling this compound
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 4. mcri.edu.au [mcri.edu.au]
- 5. Risk assessing Investigational Medicinal Products (IMPs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ohsinsider.com [ohsinsider.com]
- 11. england.nhs.uk [england.nhs.uk]
- 12. danielshealth.ca [danielshealth.ca]
- 13. dvm360.com [dvm360.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
